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Sgc-stk17B-1

Cat. No.: B10821046
M. Wt: 358.5 g/mol
InChI Key: BNYXRPMABDQJJR-UHFFFAOYSA-N
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Description

{[6-(1-benzothiophen-2-yl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetic acid is a thienopyrimidine that is thieno[3,2-d]pyrimidine which is substituted by a (carboxymethyl)sulfanediyl group at position 4 and by a 1-benzothiophen-2-yl group at position 6. It is a STK17B kinase inhibitor. It has a role as an EC 2.7.11.1 (non-specific serine/threonine protein kinase) inhibitor. It is a thienopyrimidine, a sulfur-containing carboxylic acid, a monocarboxylic acid, an aryl sulfide, a member of 1-benzothiophenes and a biaryl.
CHEMBL4752776 is a Unknown drug.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10N2O2S3 B10821046 Sgc-stk17B-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H10N2O2S3

Molecular Weight

358.5 g/mol

IUPAC Name

2-[6-(1-benzothiophen-2-yl)thieno[3,2-d]pyrimidin-4-yl]sulfanylacetic acid

InChI

InChI=1S/C16H10N2O2S3/c19-14(20)7-21-16-15-10(17-8-18-16)6-13(23-15)12-5-9-3-1-2-4-11(9)22-12/h1-6,8H,7H2,(H,19,20)

InChI Key

BNYXRPMABDQJJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC4=C(S3)C(=NC=N4)SCC(=O)O

Origin of Product

United States

Foundational & Exploratory

SGC-STK17B-1: A Technical Guide to its Mechanism of Action and Cellular Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of SGC-STK17B-1, a potent and selective chemical probe for the Serine/Threonine Kinase 17B (STK17B), also known as DRAK2. This document details the inhibitor's biochemical properties, its effects on cellular signaling pathways, and protocols for key experimental assays.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor of STK17B.[1] Its inhibitory action is achieved by binding to the ATP-binding pocket of the STK17B kinase domain, thereby preventing the phosphorylation of its downstream substrates.[1][2] X-ray crystallography has revealed that this compound and its analogs bind to STK17B in a unique conformation, which contributes to its high potency and selectivity.[3][4]

STK17B, a member of the Death-Associated Protein Kinase (DAPK) family, is a key regulator of various cellular processes, including apoptosis, autophagy, and T-cell activation.[2][5][6] By inhibiting STK17B, this compound serves as a critical tool to investigate the physiological and pathological roles of this "dark" kinase.

Quantitative Data Summary

The potency and selectivity of this compound have been characterized through various in vitro and in-cell assays. The following tables summarize the key quantitative data.

Parameter Value Assay Reference
IC5034 nMBiochemical Assay[1]
Kd5.6 nMBiochemical Assay[1]
Kd34 nMKinaseSeeker Split Luciferase Assay[5]
Cellular IC50190 nMNanoBRET Target Engagement Assay (HEK293 cells)

Table 1: Potency of this compound for STK17B

Off-Target Selectivity (Fold vs. STK17B Kd) Assay Reference
STK17A (DRAK1)>30KINOMEscan[5]
AURKB>30KINOMEscan[5]
CaMKK2>30KINOMEscan[5]
CAMKK1>100KINOMEscan

Table 2: Selectivity Profile of this compound

Signaling Pathways Modulated by this compound

Inhibition of STK17B by this compound has been shown to modulate several critical signaling pathways.

T-Cell Activation Pathway

STK17B is a negative regulator of T-cell receptor (TCR) signaling, setting the threshold for T-cell activation.[6] Inhibition of STK17B with small molecules has been shown to enhance T-cell activation, leading to increased production of cytokines such as IL-2 and IFN-γ.[6] One of the proposed mechanisms is the attenuation of intracellular calcium flux downstream of the TCR, which is enhanced upon STK17B inhibition.[6]

T_Cell_Activation TCR TCR Activation PLCG PLCγ TCR->PLCG PKD PKD PLCG->PKD STK17B STK17B PKD->STK17B Calcium_Flux Ca²⁺ Flux STK17B->Calcium_Flux SGC_STK17B_1 This compound SGC_STK17B_1->STK17B T_Cell_Response T-Cell Activation (IL-2, IFN-γ) Calcium_Flux->T_Cell_Response

Figure 1: this compound enhances T-cell activation by inhibiting STK17B-mediated suppression of calcium flux.
Apoptosis and Autophagy

As a member of the DAPK family, STK17B is implicated in the regulation of apoptosis and autophagy.[2][5] Inhibition of STK17B can lead to the activation of apoptotic pathways, promoting programmed cell death in cancer cells.[2] Furthermore, this compound can interfere with autophagy, a cellular recycling process that cancer cells can use to survive under stress.[2]

Apoptosis_Autophagy Cellular_Stress Cellular Stress STK17B STK17B Cellular_Stress->STK17B Apoptosis Apoptosis STK17B->Apoptosis Autophagy Autophagy STK17B->Autophagy SGC_STK17B_1 This compound SGC_STK17B_1->STK17B Cell_Survival Cell Survival Apoptosis->Cell_Survival Autophagy->Cell_Survival

Figure 2: Inhibition of STK17B by this compound promotes apoptosis and inhibits autophagy, leading to reduced cell survival.
AKT/GSK-3β/Snail Signaling in Cancer

In hepatocellular carcinoma (HCC), STK17B has been shown to promote carcinogenesis and metastasis through the activation of the AKT/GSK-3β/Snail signaling pathway. Inhibition of STK17B can suppress this pathway, leading to a reduction in tumor progression.

Cancer_Signaling STK17B STK17B AKT p-AKT STK17B->AKT SGC_STK17B_1 This compound SGC_STK17B_1->STK17B GSK3B p-GSK-3β AKT->GSK3B Snail Snail GSK3B->Snail EMT Epithelial-Mesenchymal Transition (EMT) Snail->EMT Metastasis Tumorigenesis & Metastasis EMT->Metastasis

Figure 3: this compound inhibits the STK17B-mediated activation of the AKT/GSK-3β/Snail pathway, suppressing EMT and metastasis.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

KINOMEscan™ Assay for Selectivity Profiling

This assay is a competition-based binding assay used to determine the selectivity of a compound against a large panel of kinases.

  • Principle: An active site-directed competition binding assay where a test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag.

  • Procedure:

    • Prepare a solution of the test compound (e.g., this compound) at a specified concentration (e.g., 1 µM in 1% DMSO).

    • In a multi-well plate, combine the test compound with a panel of 403 wild-type kinases, each tagged with a unique DNA identifier.

    • Add beads coated with a broad-spectrum kinase inhibitor.

    • Incubate to allow for competitive binding between the test compound and the immobilized ligand to the kinase active site.

    • Wash the beads to remove unbound components.

    • Elute the bound kinase-DNA conjugates.

    • Quantify the amount of each kinase present using qPCR with primers specific for each DNA tag.

    • Results are reported as "percent of control," where the control is DMSO. A lower percentage indicates stronger binding of the test compound.

NanoBRET™ Target Engagement Assay

This is a live-cell assay to measure the apparent affinity of a test compound for a target kinase.

  • Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (donor) and a fluorescently labeled tracer that binds to the kinase's active site (acceptor). A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

  • Procedure:

    • Transfect HEK293 cells with a plasmid encoding the NanoLuc®-STK17B fusion protein.

    • Plate the transfected cells in a multi-well plate.

    • Add the NanoBRET™ tracer at a fixed concentration to the cells.

    • Add the test compound (this compound) in a serial dilution.

    • Incubate the plate to allow for compound entry and binding equilibrium.

    • Add the Nano-Glo® substrate to initiate the luminescent reaction.

    • Measure the luminescence at two wavelengths (donor and acceptor emission peaks) using a plate reader.

    • Calculate the BRET ratio (acceptor emission / donor emission) and plot against the compound concentration to determine the IC50 value.

Split Luciferase Complementation Assay for Target Binding

This assay is used to confirm the direct binding of a compound to its target protein.

  • Principle: The luciferase enzyme is split into two non-functional fragments (N-terminal and C-terminal). One fragment is fused to the target protein (STK17B), and the other is fused to a protein known to interact with the target. When the two fusion proteins interact, the luciferase fragments are brought into proximity, reconstituting a functional enzyme that produces a luminescent signal upon addition of a substrate. A competing compound will disrupt this interaction, leading to a decrease in luminescence.

  • Procedure:

    • Co-transfect cells with plasmids encoding the STK17B-NLuc and an interacting protein-CLuc fusion.

    • Lyse the cells and prepare a cell lysate containing the fusion proteins.

    • In a multi-well plate, add the cell lysate.

    • Add the test compound (this compound) at various concentrations.

    • Incubate to allow for binding.

    • Add the luciferase substrate (e.g., D-luciferin).

    • Measure the luminescence using a luminometer.

    • A decrease in luminescence indicates that the test compound is binding to STK17B and disrupting the protein-protein interaction.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing a kinase inhibitor like this compound.

Experimental_Workflow Start Compound Synthesis (this compound) Biochem_Assay Biochemical Assays (IC50, Kd) Start->Biochem_Assay Selectivity_Assay Selectivity Profiling (KINOMEscan) Biochem_Assay->Selectivity_Assay Cellular_Assay Cellular Target Engagement (NanoBRET) Selectivity_Assay->Cellular_Assay Pathway_Analysis Signaling Pathway Analysis (Western Blot, etc.) Cellular_Assay->Pathway_Analysis Functional_Assay Functional Cellular Assays (Apoptosis, Cytokine Release) Pathway_Analysis->Functional_Assay In_Vivo_Study In Vivo Models Functional_Assay->In_Vivo_Study

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Functions of STK17B Kinase

Abstract

Serine/Threonine Kinase 17B (STK17B), also known as DAP kinase-related apoptosis-inducing protein kinase 2 (DRAK2), is a member of the death-associated protein kinase (DAPK) family.[1][2] As a serine/threonine kinase, it functions by catalyzing the phosphorylation of substrate proteins, thereby regulating their activity, localization, and interactions.[1] STK17B is a critical signaling node involved in a diverse array of cellular processes, including programmed cell death (apoptosis), cellular recycling (autophagy), and immune system modulation.[1][3] Its expression and activity are context-dependent, playing dichotomous roles in both promoting and suppressing tumorigenesis in different cancer types.[4][5] This document provides a comprehensive overview of the core functions of STK17B, its associated signaling pathways, quantitative data from key studies, and detailed experimental protocols for its investigation.

Core Functions of STK17B Kinase

STK17B's functional roles are multifaceted, extending from the regulation of fundamental cellular homeostasis to complex pathophysiological processes.

Regulation of Apoptosis and Autophagy

STK17B is fundamentally linked to cell death pathways. As its alternative name DRAK2 implies, it is a positive regulator of apoptosis.[4] Overexpression of STK17B has been shown to be sufficient to induce apoptosis in various cell lines.[2]

Conversely, STK17B acts as a suppressor of autophagy. Mechanistic studies have revealed that STK17B directly phosphorylates ULK1 (Unc-51 like autophagy activating kinase 1) at the Serine 56 residue.[6][7] This phosphorylation event leads to the ubiquitination of ULK1, inhibiting its activity and thereby suppressing the initiation of the autophagy process.[7] This function is particularly relevant in the context of metabolic stress, where STK17B-mediated autophagy suppression in pancreatic β-cells can impair their function.[6][7]

Modulation of the Immune Response

STK17B is highly expressed in lymphoid tissues and plays a crucial role in modulating the adaptive immune response.[2][8] It functions as a negative regulator of T-cell receptor (TCR) signaling.[2] By setting the activation threshold for T-cells, STK17B ensures that T-cells are not activated by weak or self-antigens, thus maintaining immune tolerance.[3] Mechanistically, following TCR ligation, STK17B attenuates the intracellular calcium flux required for full T-cell activation.[9] Consequently, inhibition of STK17B kinase activity sensitizes T-cells to stimuli, resulting in enhanced cytokine production (e.g., IL-2) and a more robust anti-tumor immune response, positioning it as a potential target for cancer immunotherapy.[3][9]

Context-Dependent Role in Cancer

The role of STK17B in oncology is complex and highly dependent on the cellular and tissue context.

  • Oncogenic Functions: In several malignancies, such as ovarian cancer and hepatocellular carcinoma (HCC), STK17B is upregulated and functions as an oncogene.[4][10] Elevated STK17B expression promotes cancer cell proliferation, migration, and invasion.[11][12] It achieves this in part by inducing the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[4][10] In HCC, STK17B activates the AKT/GSK-3β/Snail signaling pathway to drive EMT.[10]

  • Tumor-Suppressive Functions: In contrast, in skin cutaneous melanoma (SKCM), lower expression of STK17B is correlated with poor overall survival, suggesting a tumor-suppressive role in this context.[5] This highlights the cell-dependent nature of STK17B's regulation of apoptosis and other cellular processes.[3]

Neuronal Development

Emerging evidence indicates a role for STK17B in the central nervous system. It is highly expressed in cerebellar Purkinje cells and acts as a downstream effector of Protein Kinase C (PKC).[13] The PKC-STK17B signaling axis is involved in regulating the development and morphology of Purkinje cell dendrites.[13] Dysregulation of this pathway has been implicated in multiple spinocerebellar ataxias.[13][14]

STK17B Signaling Pathways

STK17B integrates into several critical intracellular signaling cascades to exert its functional effects.

AKT/GSK-3β/Snail Pathway in Cancer Metastasis

In hepatocellular carcinoma, STK17B is a key driver of metastasis. It functions upstream of the pro-survival kinase AKT. Activation of AKT by STK17B leads to the phosphorylation and inactivation of Glycogen Synthase Kinase 3 Beta (GSK-3β). This relieves the inhibition of the transcription factor Snail, allowing it to accumulate, translocate to the nucleus, and promote the expression of mesenchymal genes while repressing epithelial markers, thereby driving EMT.[10] This pathway is also under the regulation of microRNAs, with miR-455-3p identified as a direct upstream inhibitor of STK17B expression.[10]

G cluster_0 STK17B-Mediated EMT in Hepatocellular Carcinoma miR455 miR-455-3p STK17B STK17B miR455->STK17B Inhibits AKT AKT STK17B->AKT Activates GSK3B GSK-3β AKT->GSK3B Inhibits Snail Snail GSK3B->Snail Inhibits (Degradation) EMT Epithelial-Mesenchymal Transition (EMT) (Metastasis) Snail->EMT Promotes

STK17B activates the AKT/GSK-3β/Snail pathway to promote EMT.
T-Cell Receptor (TCR) Signaling Pathway

STK17B acts as a crucial checkpoint in T-cell activation. Downstream of TCR engagement and the activation of Protein Kinase D (PKD), STK17B negatively regulates the function of ORAI1, a critical calcium channel.[9] By dampening the sustained influx of calcium into the T-cell, STK17B raises the threshold required for full activation, preventing responses to low-affinity antigens.[2][9]

G cluster_1 STK17B in T-Cell Receptor (TCR) Signaling TCR TCR Activation PKD PKD TCR->PKD STK17B STK17B (DRAK2) PKD->STK17B Activates ORAI1 ORAI1 Channel STK17B->ORAI1 Inhibits Ca_Flux Sustained Ca²⁺ Influx ORAI1->Ca_Flux Activation T-Cell Activation (e.g., IL-2 Production) Ca_Flux->Activation

STK17B negatively regulates TCR signaling by attenuating Ca²⁺ influx.

Quantitative Data Summary

Quantitative analysis from various studies underscores the significant impact of STK17B on cellular functions and its potential as a drug target.

Table 1: STK17B Expression and Functional Effects in Ovarian Cancer

Parameter Cell Line Fold Change / Effect Reference
mRNA Expression Ovarian Cancer Tissue vs. Normal 2.429-fold increase [11]
Cell Proliferation (EdU Assay) SKOV3 (STK17B Overexpression) 3.354-fold increase [4][11]
OV8 (STK17B Overexpression) 2.303-fold increase [4][11]
Cell Migration (Scratch Assay) SKOV3 (STK17B Overexpression) 2.229-fold increase [4][11]
OV8 (STK17B Overexpression) 2.217-fold increase [4][11]
Cell Invasion (Transwell Assay) SKOV3 (STK17B Overexpression) 2.425-fold increase [4][15]

| | OV8 (STK17B Overexpression) | 2.374-fold increase |[4][15] |

Table 2: Potency and Selectivity of STK17B Chemical Probes

Compound Type STK17B IC₅₀ (Enzyme Assay) STK17B KD (Binding Assay) STK17A KD (Binding Assay) Reference
SGC-STK17B-1 (11s) Chemical Probe 41 nM 2.6 nM 440 nM [16]

| 19g | Negative Control | 4.8 µM | 0.91 µM | 9.8 µM |[16] |

Experimental Protocols

Investigating the function of STK17B requires a range of molecular and cellular biology techniques. Detailed methodologies for key experiments are provided below.

STK17B Kinase Activity Assay (Sox-based Fluorescence)

This real-time assay measures the phosphorylation of a Sox-labeled peptide substrate by STK17B. Phosphorylation leads to an increase in fluorescence, which is proportional to kinase activity.

Methodology:

  • Prepare Substrate Mix: Prepare a 2X Substrate Mix containing 20 µM of Sox-labeled peptide substrate (e.g., Ac-KKKKVKKRPQRADSD-C(Sox)-FA-amide) in assay buffer (50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[3]

  • Prepare Kinase Solution: Prepare a 2X STK17B enzyme solution in assay buffer. The final concentration should be determined by enzyme titration.

  • Inhibitor Preparation: Serially dilute STK17B inhibitors in DMSO, followed by a further dilution in assay buffer.

  • Assay Plate Setup: To a 96-well plate, add 25 µL of the 2X Substrate Mix. Add 5 µL of the diluted inhibitor or DMSO control.

  • Initiate Reaction: Add 20 µL of the 2X STK17B enzyme solution to start the reaction.

  • Fluorescence Reading: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence intensity (Excitation/Emission wavelengths specific to the Sox fluorophore) over time (e.g., every 60 seconds for 60 minutes) at 30°C.

  • Data Analysis: Calculate the initial reaction rates (slope of fluorescence vs. time). Plot the rates against inhibitor concentration to determine the IC₅₀ value.

G cluster_0 Workflow for STK17B Kinase Assay start Start prep_reagents Prepare Reagents (2x Substrate, 2x Enzyme, Inhibitor Dilutions) start->prep_reagents plate_setup Plate Setup (Add Substrate Mix + Inhibitor/DMSO) prep_reagents->plate_setup initiate Initiate Reaction (Add Enzyme Solution) plate_setup->initiate read_plate Real-time Fluorescence Measurement initiate->read_plate analyze Data Analysis (Calculate Reaction Rates and IC₅₀) read_plate->analyze end End analyze->end

Workflow for a Sox-based fluorescent kinase assay.
Quantitative RT-PCR (qRT-PCR) for STK17B Expression

This protocol quantifies the mRNA expression level of STK17B in cells or tissues.

Methodology:

  • RNA Extraction: Isolate total RNA from cell pellets or tissue samples using a Trizol-based reagent or a commercial kit according to the manufacturer's instructions.[11]

  • RNA Quality and Quantity Check: Assess RNA integrity (e.g., via gel electrophoresis for 28S/18S rRNA bands) and determine concentration using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and random primers.[11]

  • Primer Design: Use validated primers for human STK17B (e.g., Forward: 5'-GCCGTGTTTACCTGAGTTGG-3', Reverse: 5'-TGCCCCGAGAGGGTATATGC-3') and a housekeeping gene (e.g., GAPDH) for normalization.[11]

  • qPCR Reaction Setup: Prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers (final concentration ~0.3 µM each), and diluted cDNA template.[17]

  • Thermal Cycling: Perform the qPCR on a real-time PCR system with a typical profile: initial denaturation (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15 sec) and combined annealing/extension (e.g., 60-64°C for 60 sec).[17]

  • Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis: Calculate the relative expression of STK17B using the ΔΔCt method, normalizing to the housekeeping gene.

G cluster_0 Workflow for qRT-PCR Analysis of STK17B start Start: Cells/Tissue rna_extraction 1. Total RNA Extraction start->rna_extraction qc 2. RNA Quality/Quantity Control rna_extraction->qc cdna_synthesis 3. cDNA Synthesis (Reverse Transcription) qc->cdna_synthesis qpcr_setup 4. qPCR Reaction Setup (SYBR Green, Primers, cDNA) cdna_synthesis->qpcr_setup run_qpcr 5. Real-Time PCR Amplification qpcr_setup->run_qpcr analysis 6. Data Analysis (ΔΔCt) & Melt Curve run_qpcr->analysis end End: Relative STK17B Expression Level analysis->end

Workflow for quantifying STK17B mRNA expression via qRT-PCR.
Co-Immunoprecipitation (Co-IP) to Identify STK17B Interacting Proteins

Co-IP is used to isolate STK17B from a cell lysate along with its bound interaction partners.

Methodology:

  • Cell Lysis: Harvest cells and lyse them in a non-denaturing IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20, supplemented with protease and phosphatase inhibitors) on ice for 15-30 minutes.[18]

  • Clarify Lysate: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.[18]

  • Pre-clearing (Optional but Recommended): Add Protein A/G-coupled agarose/magnetic beads to the lysate and incubate for 1 hour at 4°C with rotation. Pellet the beads and discard them. This step reduces non-specific binding.[19]

  • Immunoprecipitation: Add a validated anti-STK17B antibody (or an IgG control) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with rotation.[18]

  • Capture Immune Complex: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.

  • Washing: Pellet the beads by centrifugation (1000 x g for 1 min). Discard the supernatant. Wash the beads 3-5 times with cold IP Lysis Buffer to remove non-specifically bound proteins.[19]

  • Elution: Elute the protein complexes from the beads by resuspending them in 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.

  • Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel. Analyze the co-precipitated proteins by Western blotting using an antibody against a putative interacting partner, or by mass spectrometry for unbiased discovery of novel partners.

G cluster_0 Workflow for Co-Immunoprecipitation (Co-IP) start Start: Cell Culture lysis 1. Cell Lysis (Non-denaturing buffer) start->lysis clarify 2. Clarify Lysate (Centrifugation) lysis->clarify preclear 3. Pre-clear Lysate (with Protein A/G beads) clarify->preclear ip 4. Immunoprecipitation (Incubate with anti-STK17B Ab) preclear->ip capture 5. Capture Complex (Add new Protein A/G beads) ip->capture wash 6. Wash Beads (Remove non-specific proteins) capture->wash elute 7. Elute Proteins (Boil in SDS buffer) wash->elute analysis 8. Analysis (Western Blot or Mass Spec) elute->analysis end End: Identify Interacting Proteins analysis->end

Workflow for identifying STK17B protein interaction partners via Co-IP.

Conclusion

STK17B (DRAK2) is a functionally versatile serine/threonine kinase with significant roles in apoptosis, autophagy, and immune regulation. Its activity is tightly controlled and its dysregulation is implicated in diverse pathologies, including cancer and neurodegenerative diseases. The context-dependent nature of its function—acting as both an oncogene and a potential tumor suppressor—underscores the complexity of its signaling network. As a negative regulator of T-cell activation, STK17B has emerged as a promising target for small molecule inhibitors aimed at enhancing cancer immunotherapy. Further research, utilizing the methodologies outlined in this guide, will be crucial to fully elucidate the therapeutic potential of targeting STK17B kinase.

References

SGC-STK17B-1: A Chemical Probe for the Dark Kinase STK17B

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The human kinome, comprising over 500 protein kinases, plays a pivotal role in cellular signaling. A significant portion of these kinases, termed "dark kinases," remain understudied, representing a vast, untapped resource for novel therapeutic targets. Serine/Threonine Kinase 17B (STK17B), also known as DRAK2 (DAP Kinase-Related Apoptosis-Inducing Protein Kinase 2), is one such dark kinase. A member of the Death-Associated Protein Kinase (DAPK) family, STK17B has been implicated in a range of cellular processes including apoptosis, autophagy, and immune responses.[1][2] Its dysregulation is linked to various diseases, making it an attractive target for therapeutic intervention.[1]

This technical guide provides a comprehensive overview of SGC-STK17B-1, a potent, selective, and cell-active chemical probe for STK17B.[3][4] Developed by the Structural Genomics Consortium (SGC), this probe, along with its inactive negative control, SGC-STK17B-1N, provides an invaluable toolset for elucidating the biological functions and therapeutic potential of STK17B.[3][5]

This compound: A Potent and Selective Chemical Probe

This compound is a thieno[3,2-d]pyrimidine-based ATP-competitive inhibitor of STK17B.[3][4] Its development was motivated by the need for high-quality chemical tools to investigate the largely unexplored biology of STK17B.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its negative control, SGC-STK17B-1N.

Table 1: Biochemical and Cellular Activity of this compound

ParameterValueAssay TypeReference
IC50 34 nMBiochemical Kinase Assay[6]
Kd 5.6 nMBiochemical Binding Assay[6]
Cellular IC50 190 nMNanoBRET Target Engagement (HEK293 cells)[3]

Table 2: Selectivity Profile of this compound

Off-TargetKd (nM)Fold Selectivity vs. STK17B (Kd)Assay TypeReference
STK17A (DRAK1)>10,000>1785KINOMEscan[3]
AURKB>10,000>1785KINOMEscan[3]
CAMKK2>10,000>1785NanoBRET[7]
MET->30-foldKINOMEscan[3]
NEK6->30-foldKINOMEscan[3]
PIM2->30-foldKINOMEscan[3]
WEE1->30-foldKINOMEscan[3]

Table 3: Activity of the Negative Control, SGC-STK17B-1N

ParameterValueAssay TypeReference
Cellular IC50 vs. STK17B >10,000 nMNanoBRET Target Engagement (HEK293 cells)[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on generalized procedures for these assays and should be optimized for specific experimental conditions.

KINOMEscan™ Selectivity Profiling

This assay is used to determine the selectivity of a compound against a large panel of kinases.

Principle: The assay is based on a competition binding assay that quantitatively measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is measured via quantitative PCR of a DNA tag conjugated to the kinase.

Workflow:

G cluster_workflow KINOMEscan Workflow A Kinase-DNA construct incubation with immobilized ligand B Addition of This compound A->B C Competition for binding to kinase B->C D Wash to remove unbound components C->D E Quantification of bound kinase-DNA by qPCR D->E G cluster_workflow NanoBRET Workflow A Transfect cells with NanoLuc-STK17B fusion vector B Add NanoBRET tracer and this compound A->B C Incubate to allow competitive binding B->C D Add NanoLuc substrate C->D E Measure BRET signal (acceptor emission / donor emission) D->E G cluster_pathway STK17B in Apoptosis and Autophagy STK17B STK17B Apoptosis Apoptosis STK17B->Apoptosis promotes ULK1 ULK1 STK17B->ULK1 phosphorylates & inhibits Autophagy Autophagy ULK1->Autophagy initiates G cluster_pathway STK17B in T-Cell Receptor Signaling TCR T-Cell Receptor (TCR) STK17B STK17B TCR->STK17B activates Activation T-Cell Activation (e.g., IL-2 production) STK17B->Activation negatively regulates MLC2 Myosin Light Chain 2 (MLC2) STK17B->MLC2 phosphorylates

References

The Discovery and Development of Sgc-stk17B-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and characterization of Sgc-stk17B-1, a potent and selective chemical probe for Serine/Threonine Kinase 17B (STK17B), also known as DRAK2. This document details the quantitative biochemical and cellular data, experimental methodologies, and the signaling context of STK17B, offering a comprehensive resource for researchers utilizing this probe.

Introduction to STK17B and the Rationale for a Chemical Probe

Serine/Threonine Kinase 17B (STK17B) is a member of the death-associated protein kinase (DAPK) family, implicated in a variety of cellular processes including apoptosis, autophagy, and T-cell signaling.[1][2][3] Dysregulation of STK17B has been linked to various diseases, including cancer and autoimmune disorders, making it an attractive target for therapeutic intervention.[4] To facilitate the study of STK17B's biological functions and to validate it as a drug target, the development of a potent, selective, and cell-active chemical probe was undertaken by the Structural Genomics Consortium (SGC).[5]

Discovery and Optimization of this compound

The journey to identify this compound began with a library of thienopyrimidines donated by Pfizer, which was initially developed for targeting TPL2 kinase.[5] Through a collaborative effort, the SGC screened this library and subsequently optimized the thieno[3,2-d]pyrimidine core for potency, selectivity, and cellular activity against STK17B.[5] This optimization process led to the identification of this compound as a high-quality chemical probe.[5] A key structural feature of this compound is its thieno[3,2-d]pyrimidine core, which distinguishes it from its less active regioisomer, Sgc-stk17B-1N (a thieno[2,3-d]pyrimidine), which serves as a negative control.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its negative control.

Table 1: In Vitro Activity of this compound

Assay TypeTargetParameterValue (nM)Reference
Binding Assay (Luceome)STK17BPotency43[5]
Biochemical AssaySTK17BIC5034[6][7]
Binding Assay (DiscoverX)STK17BKd5.6[6]
Binding AssaySTK17AIC504,700[8]
Biochemical AssayAURKBIC50>10,000[5]
Biochemical AssayCaMKK2Kd>30-fold selective vs STK17B[5]

Table 2: Cellular Activity of this compound

Assay TypeCell LineTargetParameterValue (nM)Reference
NanoBRET Target EngagementHEK293STK17BIC50190[5][7]
NanoBRET Target EngagementHEK293DRAK1IC50>10,000[5]
NanoBRET Target EngagementHEK293AURKBIC50>10,000[5]

Table 3: Selectivity Profile of this compound

AssayNumber of Kinases ProfiledConcentrationKey Off-Targets (with >30-fold selectivity)Reference
KINOMEscan403 wild-type kinases1 µMSTK17A/DRAK1, AURKB, CaMKK2[5]

Experimental Protocols

KINOMEscan Assay for Selectivity Profiling

The KINOMEscan™ platform (DiscoverX) was utilized to assess the selectivity of this compound. This is an active site-directed competition binding assay that is independent of ATP.

Methodology:

  • Kinase-tagged Phage: A DNA-tagged human kinase library (403 wild-type kinases) is used.

  • Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.

  • Competition: this compound is added to the kinase-tagged phage library, followed by the addition of the immobilized ligand. If this compound binds to a kinase, it prevents that kinase from binding to the immobilized ligand.

  • Quantification: The amount of kinase-tagged phage bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The results are reported as a percentage of the DMSO control. A lower percentage indicates stronger binding of the compound to the kinase. Dissociation constants (Kd) for potential off-targets are then determined.[7]

NanoBRET Target Engagement Assay

The NanoBRET™ Target Engagement Intracellular Kinase Assay (Promega) was used to measure the apparent cellular affinity of this compound in live HEK293 cells.

Methodology:

  • Cell Transfection: HEK293 cells are transfected with a plasmid encoding a NanoLuc® luciferase-STK17B fusion protein.

  • Tracer Addition: A cell-permeable fluorescent tracer that binds to the ATP pocket of STK17B is added to the cells.

  • BRET Signal: In the absence of a competing compound, binding of the tracer to the NanoLuc®-STK17B fusion protein results in Bioluminescence Resonance Energy Transfer (BRET).

  • Compound Competition: this compound is added to the cells. If it binds to STK17B, it displaces the fluorescent tracer, leading to a decrease in the BRET signal.

  • Detection: The BRET signal is measured using a luminometer.

  • Data Analysis: The IC50 value, representing the concentration of this compound that causes a 50% reduction in the BRET signal, is calculated.[5][7]

Signaling Pathways and Experimental Workflows

STK17B Signaling Pathway

STK17B is involved in multiple signaling pathways, primarily related to cell death and immune regulation. The following diagram illustrates a simplified representation of the STK17B signaling cascade.

STK17B_Signaling_Pathway PKC PKC STK17B STK17B (DRAK2) PKC->STK17B Phosphorylation (Activation) MLC2 Myosin Light Chain 2 STK17B->MLC2 Phosphorylation IREB2 IREB2 STK17B->IREB2 Phosphorylation HSPB1 HSPB1 STK17B->HSPB1 Phosphorylation Apoptosis Apoptosis STK17B->Apoptosis Autophagy Autophagy STK17B->Autophagy T_Cell_Activation T-Cell Activation (Negative Regulation) STK17B->T_Cell_Activation Ferroptosis Ferroptosis (Suppression) STK17B->Ferroptosis

Caption: A simplified diagram of the STK17B signaling pathway.

Experimental Workflow for this compound Discovery and Characterization

The development of this compound followed a structured workflow typical for chemical probe discovery.

Experimental_Workflow cluster_biochem cluster_cell cluster_selectivity Start Start: Thienopyrimidine Library (from Pfizer) Screening Initial Screening Start->Screening Optimization Medicinal Chemistry Optimization (Potency, Selectivity, Cell Activity) Screening->Optimization Probe_ID Identification of this compound and Negative Control (Sgc-stk17B-1N) Optimization->Probe_ID Biochem_Char Biochemical Characterization Probe_ID->Biochem_Char Cell_Char Cellular Characterization Probe_ID->Cell_Char Selectivity_Profiling Selectivity Profiling Probe_ID->Selectivity_Profiling End High-Quality Chemical Probe Biochem_Char->End Binding_Assay Binding Assays (IC50, Kd) Biochem_Char->Binding_Assay Cell_Char->End NanoBRET NanoBRET Target Engagement Cell_Char->NanoBRET Selectivity_Profiling->End KINOMEscan KINOMEscan (403 kinases) Selectivity_Profiling->KINOMEscan

Caption: The workflow for the discovery and characterization of this compound.

Conclusion

This compound is a well-characterized, potent, and selective chemical probe for STK17B. Its development, along with its inactive control, provides the research community with valuable tools to investigate the physiological and pathological roles of STK17B. The data and protocols presented in this guide are intended to support the robust design and interpretation of experiments utilizing this important chemical probe.

References

SGC-STK17B-1: A Technical Guide to a Selective Chemical Probe for the Dark Kinase STK17B/DRAK2

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Serine/Threonine Kinase 17B (STK17B), also known as DRAK2 (DAP Kinase-Related Apoptosis-Inducing Protein Kinase 2), is a member of the death-associated protein kinase (DAPK) family.[1][2] As a "dark" kinase, its biological functions and pathological roles are not yet fully elucidated, though emerging evidence links it to apoptosis, immunology, and oncology.[1][3] The development of selective chemical probes is crucial for dissecting the cellular functions of such understudied kinases. This technical guide provides a comprehensive overview of SGC-STK17B-1, a potent, selective, and cell-active ATP-competitive inhibitor of STK17B.[1][4] We detail its biochemical and cellular activity, kinase selectivity profile, and the experimental protocols utilized for its characterization. Furthermore, we visualize the known signaling pathways involving STK17B to provide a framework for future research.

Introduction to STK17B/DRAK2

STK17B is a serine/threonine kinase belonging to the Calcium/Calmodulin-regulated kinases (CAMK) group, specifically within the DAPK family.[1] This family of kinases is implicated in various cell signaling pathways related to cell death, such as apoptosis and autophagy.[3][5] STK17B is primarily expressed in T-cells and B-cells, suggesting a significant role in the immune system.[6] Genetic knockout studies in mice have shown resistance to autoimmune challenges, pointing to STK17B as a potential therapeutic target for conditions like type 1 diabetes and multiple sclerosis.[6] Additionally, STK17B has been implicated in cancer, with overexpression observed in hepatocellular and breast cancers, where it may promote carcinogenesis and metastasis.[6][7]

The kinase domain of STK17B shares high sequence homology with other DAPK family members, particularly STK17A (DRAK1), posing a challenge for the development of selective inhibitors.[1][8] this compound was developed by the Structural Genomics Consortium (SGC) as a high-quality chemical probe to enable the study of STK17B's cellular functions with high specificity.[6]

This compound: A Selective Chemical Probe

This compound is a thieno[3,2-d]pyrimidine-based ATP-competitive inhibitor of STK17B.[1] Its discovery and characterization have provided a critical tool for the scientific community to investigate the biology of this dark kinase. A key feature of this probe is the availability of a structurally similar but inactive negative control, SGC-STK17B-1N, which is a thieno[2,3-d]pyrimidine isomer.[1][4] This control compound is essential for validating that observed biological effects are due to the inhibition of STK17B and not off-target effects of the chemical scaffold.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of STK17B.[1] X-ray crystallography has revealed that the high potency and selectivity of this compound are derived from a unique P-loop conformation in STK17B.[1][4] This conformation is stabilized by a salt bridge between Arginine 41 (R41) of the kinase and the carboxylic acid moiety of the inhibitor.[1]

Quantitative Data

The following tables summarize the quantitative data for this compound and its negative control, SGC-STK17B-1N.

Table 1: In Vitro Potency and Cellular Target Engagement
CompoundTargetAssay TypeIC50 (nM)Kd (nM)
This compound STK17B (DRAK2)Binding Assay43[6][9]34[10]
STK17B (DRAK2)NanoBRET190[6][11]-
STK17A (DRAK1)Binding Assay4,700[9]>30-fold selective vs STK17B[6]
AURKBNanoBRET>10,000[6]-
CAMKK2NanoBRET->10-fold selective vs STK17B[1]
SGC-STK17B-1N STK17B (DRAK2)NanoBRET>10,000[6]-
Table 2: Kinase Selectivity Profile of this compound

This compound was profiled against a panel of over 400 human kinases in the KINOMEscan assay at a concentration of 1 µM.[6][10]

Kinase% Control @ 1µM
STK17B <10
STK17A>30[6]
CAMKK1<10[1]
CAMKK2<10[1]
MET<10[12]
NEK6<10[12]
PIM2<10[12]
WEE1<10[12]

Note: A lower % control value indicates stronger inhibition.

Signaling Pathways

STK17B is involved in several signaling pathways, primarily related to apoptosis, cell migration, and immune cell activation.

AKT/GSK-3β/Snail Signaling Pathway

In hepatocellular carcinoma, STK17B has been shown to promote carcinogenesis and metastasis by activating the AKT/GSK-3β/Snail signaling pathway.[7] This pathway is a key regulator of the epithelial-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis.[10] STK17B-mediated activation of AKT leads to the phosphorylation and inactivation of GSK-3β. Inactivated GSK-3β is unable to phosphorylate and target the transcription factor Snail for degradation.[13][14] Stabilized Snail then translocates to the nucleus to repress the expression of epithelial markers (e.g., E-cadherin) and promote the expression of mesenchymal markers (e.g., Vimentin, N-cadherin), thereby inducing EMT.[10]

STK17B_AKT_GSK3B_Snail_Pathway STK17B STK17B AKT AKT STK17B->AKT activates GSK3B GSK-3β AKT->GSK3B inhibits Snail Snail GSK3B->Snail promotes degradation EMT Epithelial- Mesenchymal Transition (EMT) Snail->EMT induces

STK17B in the AKT/GSK-3β/Snail Signaling Pathway
Protein Kinase C (PKC) Signaling Pathway

In the nervous system, particularly in cerebellar Purkinje cells, STK17B acts as a downstream effector of Protein Kinase C (PKC).[2][9] PKC activation leads to the phosphorylation and activation of STK17B, which in turn influences dendritic development.[2] This signaling cascade highlights a role for STK17B in neuronal morphology and function.

STK17B_PKC_Pathway PKC PKC STK17B STK17B PKC->STK17B phosphorylates & activates Dendritic_Development Dendritic Development STK17B->Dendritic_Development regulates

STK17B as a Downstream Effector of PKC
Regulation of Myosin Light Chain (MLC) Phosphorylation

STK17B/DRAK2 contributes to the activation of myosin light chain (MLC), a key process in regulating cell motility, migration, and the actomyosin cytoskeleton.[1][15] By phosphorylating MLC, STK17B influences T-cell functions such as migration and the formation of the immunological synapse.[15]

STK17B_MLC_Pathway STK17B STK17B/DRAK2 MLC Myosin Light Chain (MLC) STK17B->MLC phosphorylates pMLC Phosphorylated MLC (pMLC) Actomyosin_Dynamics Actomyosin Dynamics pMLC->Actomyosin_Dynamics regulates Cell_Function T-Cell Migration & Immunological Synapse Actomyosin_Dynamics->Cell_Function enables

STK17B-Mediated Phosphorylation of Myosin Light Chain

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide overviews of the key experimental protocols used to characterize this compound.

KINOMEscan™ Kinase Selectivity Profiling

This competition binding assay is used to determine the selectivity of a compound against a large panel of kinases.

Principle: An active site-directed ligand is immobilized on a solid support. The kinase of interest is fused to a DNA tag. The test compound is incubated with the kinase and the ligand-coated support. The amount of kinase bound to the support is quantified using qPCR of the DNA tag. A potent inhibitor will prevent the kinase from binding to the support, resulting in a low DNA signal.

Workflow:

  • Preparation: The test compound (this compound) is prepared at a specified concentration (e.g., 1 µM).

  • Binding Reaction: The compound is incubated with the DNA-tagged kinase and the immobilized ligand in a multi-well plate.

  • Washing: Unbound kinase is washed away.

  • Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR.

  • Data Analysis: The amount of bound kinase in the presence of the test compound is compared to a DMSO control. Results are typically expressed as "% of Control," where a lower percentage indicates stronger binding of the compound to the kinase.

KINOMEscan_Workflow cluster_0 KINOMEscan™ Workflow Prep 1. Prepare Compound (this compound) Incubate 2. Incubate: Compound + DNA-tagged Kinase + Immobilized Ligand Prep->Incubate Wash 3. Wash to Remove Unbound Kinase Incubate->Wash Quantify 4. Elute and Quantify Bound Kinase via qPCR Wash->Quantify Analyze 5. Analyze Data (% of Control) Quantify->Analyze

KINOMEscan™ Experimental Workflow
NanoBRET™ Cellular Target Engagement Assay

This assay measures the binding of a compound to its target protein in live cells.

Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc® luciferase-tagged target protein (the donor) and a cell-permeable fluorescent tracer that binds to the same protein (the acceptor). When a test compound binds to the target protein, it displaces the fluorescent tracer, leading to a decrease in the BRET signal.

Protocol:

  • Cell Preparation: HEK293 cells are transfected with a vector expressing the target kinase (e.g., STK17B) fused to NanoLuc® luciferase.

  • Seeding: Transfected cells are seeded into multi-well plates.

  • Compound and Tracer Addition: The cells are treated with the test compound (this compound) at various concentrations, followed by the addition of the fluorescent NanoBRET™ tracer.

  • Incubation: The plate is incubated to allow for compound and tracer binding to reach equilibrium.

  • Substrate Addition: A substrate for NanoLuc® luciferase is added to initiate the bioluminescent reaction.

  • Signal Detection: The donor (luciferase) and acceptor (tracer) emission signals are measured using a plate reader.

  • Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. The IC50 value, representing the concentration of the compound that displaces 50% of the tracer, is determined from a dose-response curve.

NanoBRET_Workflow cluster_1 NanoBRET™ Workflow Transfect 1. Transfect Cells with NanoLuc-Kinase Fusion Seed 2. Seed Cells in Assay Plate Transfect->Seed Treat 3. Add Compound and Fluorescent Tracer Seed->Treat Incubate 4. Incubate Treat->Incubate Add_Substrate 5. Add NanoLuc® Substrate Incubate->Add_Substrate Measure 6. Measure Donor and Acceptor Emission Add_Substrate->Measure Analyze 7. Calculate BRET Ratio and IC50 Measure->Analyze

NanoBRET™ Cellular Target Engagement Workflow
Biochemical Kinase Assay (e.g., Sox-based Fluorescence Assay)

This type of assay measures the enzymatic activity of the kinase in a purified system.

Principle: A peptide substrate containing a Sox fluorophore is used.[11][16] Phosphorylation of this substrate by the kinase leads to a change in the fluorescence properties of the Sox moiety, which can be measured in real-time.

Protocol:

  • Reaction Mixture Preparation: A reaction buffer containing the kinase (STK17B), the Sox-labeled peptide substrate, ATP, and necessary cofactors (e.g., MgCl2) is prepared.

  • Inhibitor Addition: The test compound (this compound) is added to the reaction mixture at various concentrations.

  • Initiation of Reaction: The reaction is typically initiated by the addition of ATP.

  • Fluorescence Measurement: The fluorescence intensity is monitored over time using a plate reader.

  • Data Analysis: The initial reaction rates are calculated from the fluorescence data. An IC50 value is determined by plotting the reaction rates against the inhibitor concentrations.

Conclusion

This compound is a high-quality chemical probe that provides a valuable tool for the investigation of the dark kinase STK17B/DRAK2. Its high potency and selectivity, coupled with the availability of a negative control, enable rigorous interrogation of STK17B's roles in cellular processes. This guide has summarized the key quantitative data, outlined the known signaling pathways involving STK17B, and provided an overview of the experimental protocols used for its characterization. It is anticipated that the use of this compound will continue to illuminate the biological functions of STK17B and may aid in the validation of this kinase as a therapeutic target in various diseases.

References

Foundational Research on STK17B Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine/Threonine Kinase 17B (STK17B), also known as DRAK2 (DAP Kinase-Related Apoptosis-Inducing Protein Kinase 2), is a member of the Death-Associated Protein Kinase (DAPK) family of serine/threonine kinases.[1][2] This family of kinases is critically involved in the regulation of fundamental cellular processes, including apoptosis, autophagy, and inflammation.[3][4] STK17B is primarily expressed in lymphoid tissues, playing a significant role in the immune system, particularly in setting the activation threshold for T-cells.[1][5] Its dysregulation has been implicated in a variety of human diseases, including autoimmune disorders and numerous cancers, making it a compelling target for therapeutic intervention. The role of STK17B in oncology is complex, with reports suggesting it can function as both a tumor suppressor and a promoter, depending on the cellular context.[6] This guide provides an in-depth overview of the core signaling pathways of STK17B, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development purposes.

Core Signaling Pathways Involving STK17B

STK17B participates in a multitude of signaling cascades that influence cell fate and function. Key pathways identified to date include its roles in cancer progression, immune regulation, and cellular homeostasis.

STK17B in Cancer

Hepatocellular Carcinoma (HCC): In HCC, STK17B has been shown to promote carcinogenesis and metastasis through the activation of the AKT/GSK-3β/Snail signaling pathway.[6] Upregulation of STK17B leads to the phosphorylation and activation of AKT, which in turn phosphorylates and inactivates GSK-3β. This inactivation of GSK-3β prevents the phosphorylation and subsequent degradation of the transcription factor Snail, leading to its accumulation. Elevated Snail levels promote the epithelial-mesenchymal transition (EMT), a key process in tumor invasion and metastasis.

Ovarian Cancer: Studies in ovarian cancer have demonstrated that increased STK17B expression is associated with enhanced proliferation, migration, and invasion of cancer cells, also implicating the promotion of EMT.[7][8]

Multiple Myeloma (MM): In multiple myeloma, STK17B has been identified as a critical suppressor of ferroptosis, a form of iron-dependent cell death. It achieves this by phosphorylating and regulating two key proteins involved in iron metabolism: Iron-Responsive Element Binding Protein 2 (IREB2) and Heat Shock Protein Family B Member 1 (HSPB1).

STK17B in Immune Regulation

STK17B is a crucial regulator of T-cell activation. It acts as a negative regulator, setting the threshold for T-cell receptor (TCR) signaling.[1][5] Inhibition of STK17B can lower this threshold, leading to enhanced T-cell activation and cytokine production, such as Interleukin-2 (IL-2).[5] This has positioned STK17B as a potential target for cancer immunotherapy, with the aim of boosting the anti-tumor immune response.[1][5] A key substrate in this context is Myosin Light Chain 2 (MLC2), which is phosphorylated by STK17B at Serine 19.[1]

STK17B in Cellular Homeostasis and Development

Autophagy: STK17B has been shown to suppress autophagy by directly phosphorylating ULK1 at Serine 56, leading to its ubiquitination and subsequent degradation. This role is particularly relevant in the context of pancreatic β-cell function under metabolic stress.

Neuronal Development: In the cerebellum, STK17B acts as a downstream effector of Protein Kinase C (PKC), specifically PKCγ. Phosphorylation of STK17B by PKCγ influences the dendritic development of Purkinje cells.

Data Presentation

STK17B Substrates and Interacting Partners
Substrate/PartnerPhosphorylation SiteInteracting Domain/MotifFunctional ConsequenceReferences
Myosin Light Chain 2 (MLC2) Ser19Kinase DomainRegulation of T-cell activation[1]
ULK1 Ser56Kinase DomainSuppression of autophagy
IREB2 Not specifiedKinase DomainSuppression of ferroptosis
HSPB1 Not specifiedKinase DomainSuppression of ferroptosis
STK17B (Autophosphorylation) Ser10, Ser12, Ser351Kinase DomainRegulation of kinase activity[2]
Protein Kinase C γ (PKCγ) STK17B is the substrateNot specifiedPhosphorylation of STK17B at Ser351, regulating Purkinje cell dendritic development
Quantitative Data on STK17B Inhibitors
InhibitorTarget(s)IC50 (nM)Kd (nM)Assay TypeReferences
PKIS43 (PFE-PKIS 43) STK17B20 ± 3.93.8KinaseSeeker split luciferase binding assay[9]
STK17A>1000220KinaseSeeker split luciferase binding assay[9]
SGC-STK17B-1 (11s) STK17B190 (cellular)43 (binding)NanoBRET, Luceome Biotechnologies binding assay[3][10]
STK17A>10,000>10,000NanoBRET[3]
BLU4565 STK17B18Not specifiedEnzyme inhibition assay[5]
STK17A140Not specifiedEnzyme inhibition assay[5]
BLU0556 STK17B1Not specifiedEnzyme inhibition assay[5]
STK17A18Not specifiedEnzyme inhibition assay[5]
BLU7482 STK17B1Not specifiedEnzyme inhibition assay[5]
STK17A11Not specifiedEnzyme inhibition assay[5]
Quantitative Data on STK17B Expression and Function in Ovarian Cancer

| Cell Line | Condition | Fold Change in STK17B Expression | Effect on Cell Proliferation (Fold Change) | Effect on Cell Migration (Fold Change) | Effect on Cell Invasion (Fold Change) | References | |---|---|---|---|---|---| | SKOV3 | Overexpression | 4.224 | 3.354 (EdU assay) | 2.339 | 2.425 |[7] | | OV8 | Overexpression | 5.653 | 2.303 (EdU assay) | 2.183 | 2.374 |[7] | | Ovarian Cancer Tissue vs. Normal | - | 2.429 (increased) | - | - | - |[7][8] |

Mandatory Visualization

STK17B_HCC_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor STK17B STK17B Receptor->STK17B activates AKT AKT STK17B->AKT phosphorylates (activates) GSK3B GSK-3β AKT->GSK3B phosphorylates (inactivates) Snail Snail GSK3B->Snail phosphorylates for degradation Snail_nuc Snail Snail->Snail_nuc translocates EMT_genes EMT Gene Transcription Snail_nuc->EMT_genes promotes Metastasis Metastasis EMT_genes->Metastasis

STK17B signaling in Hepatocellular Carcinoma.

STK17B_T_Cell_Regulation cluster_membrane T-Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Signaling_Complex TCR Signaling Complex TCR->Signaling_Complex activation T_Cell_Activation T-Cell Activation Signaling_Complex->T_Cell_Activation promotes STK17B STK17B MLC2 MLC2 STK17B->MLC2 phosphorylates STK17B->T_Cell_Activation inhibits pMLC2 p-MLC2 (Ser19)

STK17B in T-Cell Receptor signaling.

Experimental Protocols

In Vitro Kinase Assay for STK17B Activity

Objective: To measure the kinase activity of STK17B and assess the potency of inhibitors.

Materials:

  • Recombinant GST-tagged STK17B (e.g., from BPS Biosciences)

  • Sox-labeled peptide substrate (e.g., Ac-KKKKVKKRPQRADSD-C(Sox)-FA-amide from AssayQuant)[1]

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 50 mM KCl, 0.5 mM EGTA, 0.002% NP-40, 0.5 mM TCEP (freshly added)

  • ATP solution (e.g., 100 mM stock)

  • STK17B inhibitors of interest

  • 384-well non-binding black plates

  • Fluorescence plate reader

Procedure:

  • Prepare Substrate Mix: Dilute the Sox-labeled peptide substrate to 20 µM in Assay Buffer.

  • Prepare Enzyme and ATP Mix: Dilute recombinant STK17B to 5 nM and ATP to 2 mM in Assay Buffer. The final concentrations in the assay will be 2.5 nM STK17B and 1 mM ATP.[1] The ATP concentration can be varied to determine the Km, which for STK17B is approximately 6.5 µM.[1]

  • Compound Plating: Serially dilute the test inhibitors in DMSO. Add 100 nL of the diluted compounds to the wells of the 384-well plate. Include DMSO-only wells as a control.

  • Add Substrate: Add 5 µL of the Substrate Mix to each well.

  • Initiate Reaction: Add 5 µL of the Enzyme and ATP Mix to each well to start the reaction.

  • Measure Fluorescence: Immediately begin measuring the fluorescence intensity over time using a plate reader (e.g., Synergy NEO) with appropriate excitation and emission wavelengths for the Sox fluorophore.

  • Data Analysis: Calculate the initial reaction rates (velocity) from the linear phase of the fluorescence increase. Plot the reaction rates against the inhibitor concentrations and fit the data to a four-parameter logistic equation to determine the IC50 values.[5]

Immunoprecipitation of Endogenous STK17B

Objective: To isolate STK17B and its interacting proteins from cell lysates.

Materials:

  • Cell Lysis Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 2.5 mM sodium pyrophosphate, 1 mM β-glycerophosphate, 1 mM Na3VO4, 1 µg/ml leupeptin, and 1 mM PMSF.

  • Anti-STK17B antibody (e.g., Proteintech 26600-1-AP) and corresponding isotype control IgG.

  • Protein A/G magnetic beads or agarose beads.

  • Wash Buffer (e.g., Cell Lysis Buffer without protease/phosphatase inhibitors).

  • SDS-PAGE sample buffer.

Procedure:

  • Cell Lysis: Culture cells to 80-90% confluency. Wash cells with ice-cold PBS and then lyse them with ice-cold Cell Lysis Buffer. Scrape the cells and collect the lysate.

  • Clarify Lysate: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube. Determine the protein concentration of the lysate.

  • Pre-clearing (Optional but Recommended): Add protein A/G beads to the lysate (e.g., 20 µL of bead slurry per 1 mg of protein) and incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the anti-STK17B antibody (typically 1-5 µg per 1 mg of lysate) to the pre-cleared lysate. Incubate with gentle rotation for 2-4 hours or overnight at 4°C. Add the isotype control IgG to a separate aliquot of lysate as a negative control.

  • Capture Immune Complexes: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer.

  • Elution: After the final wash, remove all supernatant and resuspend the beads in 2X SDS-PAGE sample buffer. Boil the samples for 5-10 minutes to elute the proteins from the beads.

  • Analysis: Pellet the beads and collect the supernatant. The immunoprecipitated proteins in the supernatant are now ready for analysis by Western blotting or mass spectrometry.

Cell Migration and Invasion Assay

Objective: To assess the effect of STK17B expression or inhibition on the migratory and invasive potential of cancer cells.

Materials:

  • 24-well plate with 8.0 µm pore size Transwell inserts.

  • For invasion assays: Matrigel or other basement membrane extract.

  • Cell culture medium with and without serum (or other chemoattractants).

  • Cells with modulated STK17B expression (e.g., via shRNA knockdown or overexpression) or treated with an STK17B inhibitor.

  • Crystal violet staining solution.

  • Cotton swabs.

Procedure:

  • Preparation of Inserts: For invasion assays, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.

  • Cell Seeding: Starve the cells in serum-free medium for 12-24 hours. Resuspend the cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.

  • Chemoattraction: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.

  • Incubation: Incubate the plate for a period determined by the migratory/invasive capacity of the cells (typically 12-48 hours).

  • Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.

  • Fixation and Staining: Fix the migrated cells on the bottom surface of the membrane with methanol and then stain with crystal violet.

  • Quantification: After washing and drying, count the migrated/invaded cells in several random fields under a microscope. Alternatively, the stain can be eluted and the absorbance measured with a plate reader.

  • Data Analysis: Compare the number of migrated/invaded cells between different experimental conditions (e.g., control vs. STK17B knockdown).

In Vivo Xenograft Tumor Model

Objective: To evaluate the effect of STK17B on tumor growth in a living organism.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NSG mice).

  • Cancer cells with modulated STK17B expression (e.g., stable knockdown or overexpression).

  • Matrigel (optional, can be mixed with cells to promote tumor formation).

  • Calipers for tumor measurement.

Procedure:

  • Cell Preparation: Harvest the cancer cells and resuspend them in sterile PBS or serum-free medium, with or without Matrigel.

  • Subcutaneous Injection: Inject the cell suspension (e.g., 1-5 x 10^6 cells in 100-200 µL) subcutaneously into the flank of the mice.

  • Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers every few days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Endpoint: At the end of the study (e.g., when tumors reach a predetermined size or after a specific time), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).

  • Data Analysis: Plot the tumor growth curves for the different experimental groups (e.g., control vs. STK17B knockdown) and perform statistical analysis to determine significant differences.

Conclusion

STK17B is a multifaceted kinase with significant implications in cancer biology, immunology, and cellular homeostasis. Its diverse roles underscore its potential as a therapeutic target. This guide provides a foundational understanding of STK17B signaling, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their exploration of this important kinase. Further research into the expanding network of STK17B substrates and interacting partners will undoubtedly unveil new avenues for therapeutic intervention in a range of diseases.

References

Methodological & Application

Application Notes and Protocols for SGC-STK17B-1 in T-Cell Activation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine/Threonine Kinase 17B (STK17B), also known as DRAK2, is a member of the death-associated protein kinase (DAPK) family and is predominantly expressed in lymphoid tissues, playing a crucial role in regulating T-cell activation.[1][2] Emerging evidence indicates that STK17B acts as a negative regulator, setting the activation threshold for T-cells.[3][4] Inhibition of STK17B has been shown to sensitize T-cells to suboptimal stimuli, leading to enhanced proliferation and cytokine production.[3][4]

SGC-STK17B-1 is a potent and highly selective, ATP-competitive chemical probe for STK17B.[5][6][7] It offers an invaluable tool for researchers to investigate the role of STK17B in T-cell biology and to explore its potential as a therapeutic target in immuno-oncology and autoimmune diseases.[1][3] This document provides detailed application notes and protocols for the use of this compound in T-cell activation assays. A negative control compound, SGC-STK17B-1N, is also available and is recommended for use in parallel to ensure that the observed effects are specific to STK17B inhibition.[5]

Data Presentation

While specific quantitative data for this compound in T-cell functional assays are not yet published, the following tables summarize representative data from studies using other selective STK17B inhibitors to illustrate the expected biological outcomes.

Table 1: In Vitro and Cellular Activity of this compound

ParameterValueAssay TypeReference
IC50 34 nMBiochemical Assay[2][6]
Kd 5.6 nMBinding Assay[2][6]
Cellular IC50 190 nMNanoBRET Target Engagement[1]
Recommended Cellular Concentration Up to 1 µM[2]

Table 2: Representative Effects of STK17B Inhibition on T-Cell Cytokine Production (Illustrative Data)

Treatment ConditionIL-2 Production (pg/mL)IFN-γ Production (pg/mL)
Vehicle Control (DMSO) 150 ± 25300 ± 50
STK17B Inhibitor (e.g., 1 µM) 450 ± 60850 ± 100
Negative Control Compound 160 ± 30310 ± 55
Data is hypothetical and for illustrative purposes based on findings with other STK17B inhibitors.[3]

Table 3: Representative Effects of STK17B Inhibition on T-Cell Proliferation (Illustrative Data)

Treatment ConditionProliferation Index (CFSE)
Vehicle Control (DMSO) 2.5 ± 0.3
STK17B Inhibitor (e.g., 1 µM) 4.8 ± 0.5
Negative Control Compound 2.6 ± 0.4
Data is hypothetical and for illustrative purposes based on findings with other STK17B inhibitors.[8]

Signaling Pathways and Experimental Workflows

STK17B Signaling Pathway in T-Cell Activation

STK17B_Signaling_Pathway STK17B Signaling Pathway in T-Cell Activation TCR TCR Activation PKC PKC TCR->PKC STK17B STK17B (DRAK2) PKC->STK17B Ca_Flux Calcium Flux STK17B->Ca_Flux Inhibits MLC_Phos Myosin Light Chain Phosphorylation STK17B->MLC_Phos Inhibits T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) Ca_Flux->T_Cell_Activation MLC_Phos->T_Cell_Activation SGC_STK17B_1 This compound SGC_STK17B_1->STK17B Inhibits

Caption: STK17B negatively regulates T-cell activation downstream of PKC.

Experimental Workflow for T-Cell Activation Assays

T_Cell_Assay_Workflow Experimental Workflow for T-Cell Activation Assays Isolate_T_Cells 1. Isolate Primary T-Cells (e.g., from PBMCs or Spleen) Pre_incubation 2. Pre-incubate with this compound, Negative Control, or Vehicle Isolate_T_Cells->Pre_incubation Stimulation 3. Stimulate T-Cells (e.g., anti-CD3/CD28, antigen) Pre_incubation->Stimulation Incubation 4. Incubate for 24-72 hours Stimulation->Incubation Analysis 5. Analyze T-Cell Response Incubation->Analysis Proliferation Proliferation Assay (e.g., CFSE, BrdU) Analysis->Proliferation Cytokine Cytokine Release Assay (e.g., ELISA, CBA) Analysis->Cytokine Activation_Markers Activation Marker Analysis (e.g., CD25, CD69 via Flow Cytometry) Analysis->Activation_Markers

Caption: General workflow for assessing T-cell activation with this compound.

Experimental Protocols

Note: The following protocols are adapted from methodologies used for other STK17B inhibitors and should be optimized for your specific experimental conditions.

Protocol 1: T-Cell Proliferation Assay (CFSE-based)

This protocol measures the proliferation of T-cells by tracking the dilution of the fluorescent dye CFSE upon cell division.

Materials:

  • Primary human or mouse T-cells

  • This compound (and SGC-STK17B-1N negative control)

  • DMSO (vehicle control)

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • T-cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies, or specific peptide antigen and antigen-presenting cells)

  • 96-well round-bottom culture plates

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Preparation and Staining:

    • Isolate T-cells from peripheral blood mononuclear cells (PBMCs) or spleen using standard methods (e.g., magnetic bead separation).

    • Resuspend cells at 1 x 107 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.

    • Wash the cells twice with complete RPMI medium and resuspend at 1 x 106 cells/mL.

  • Inhibitor Treatment:

    • Plate 100 µL of CFSE-labeled T-cells per well in a 96-well plate.

    • Prepare serial dilutions of this compound and SGC-STK17B-1N in complete RPMI medium. A final concentration range of 10 nM to 1 µM is recommended.

    • Add the inhibitor, negative control, or DMSO vehicle to the respective wells.

    • Pre-incubate for 1-2 hours at 37°C.

  • T-Cell Stimulation:

    • Add stimulation reagents to the wells (e.g., soluble anti-CD28 antibody and plate-bound anti-CD3 antibody, or antigen-pulsed APCs).

    • Culture the cells for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash with FACS buffer.

    • Acquire data on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.

    • Analyze the data using appropriate software to determine the proliferation index based on the dilution of CFSE fluorescence.

Protocol 2: Cytokine Release Assay (ELISA)

This protocol measures the secretion of key T-cell cytokines, such as IL-2 and IFN-γ, into the culture supernatant.

Materials:

  • Primary human or mouse T-cells

  • This compound (and SGC-STK17B-1N negative control)

  • DMSO (vehicle control)

  • Complete RPMI-1640 medium

  • T-cell stimulation reagents

  • 96-well flat-bottom culture plates

  • ELISA kits for the cytokines of interest (e.g., human or mouse IL-2, IFN-γ)

  • Plate reader

Procedure:

  • Cell Culture and Treatment:

    • Isolate and prepare T-cells as described in Protocol 1.

    • Plate T-cells at 2 x 105 cells per well in a 96-well plate.

    • Add this compound, negative control, or vehicle at the desired concentrations.

    • Pre-incubate for 1-2 hours at 37°C.

  • T-Cell Stimulation:

    • Add stimulation reagents to the wells.

    • Culture the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection and Analysis:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the culture supernatant without disturbing the cell pellet.

    • Perform ELISA for the target cytokines according to the manufacturer's instructions.

    • Read the absorbance on a plate reader and calculate cytokine concentrations based on a standard curve.

Conclusion

This compound is a valuable tool for dissecting the role of STK17B in T-cell activation. By inhibiting STK17B, researchers can expect to observe enhanced T-cell proliferation and cytokine secretion, particularly under conditions of suboptimal T-cell receptor stimulation. The provided protocols offer a framework for designing and conducting experiments to investigate these effects. It is recommended to perform dose-response experiments to determine the optimal concentration of this compound for each specific assay and cell type. The use of the negative control, SGC-STK17B-1N, is crucial for validating the specificity of the observed phenotypes.

References

Application Notes and Protocols: Measuring STK17B Inhibition with Sgc-stk17B-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine/Threonine Kinase 17B (STK17B), also known as DRAK2, is a member of the death-associated protein kinase (DAPK) family.[1][2] Predominantly expressed in lymphoid tissues, STK17B has emerged as a key regulator of T-cell activation and has been implicated in autoimmune diseases and cancer.[1][2] Sgc-stk17B-1 is a potent, selective, and ATP-competitive chemical probe for STK17B, making it an invaluable tool for elucidating the biological functions of this kinase.[3][4][5] A structurally similar but inactive analog, Sgc-stk17B-1N, is available as a negative control for experiments.[1] These application notes provide detailed protocols for utilizing this compound to measure STK17B inhibition in various experimental settings.

Quantitative Data Summary

The inhibitory activity of this compound and the inactivity of its negative control, Sgc-stk17B-1N, have been quantified across multiple assay platforms. The following tables summarize the key quantitative data for easy comparison.

Table 1: In Vitro Inhibition of STK17B by this compound

Assay TypeParameterThis compoundSgc-stk17B-1N (Negative Control)Reference
Enzyme Inhibition AssayIC5034 nM> 10,000 nM[3][5]
Binding Assay (Luceome)Potency43 nMNot Reported[1]
Binding Assay (DiscoverX)Kd5.6 nMNot Reported[3]

Table 2: Cellular Target Engagement of this compound

Assay TypeCell LineParameterThis compoundSgc-stk17B-1N (Negative Control)Reference
NanoBRETHEK293IC50190 nM> 10,000 nM[1]

Table 3: Selectivity Profile of this compound

Assay TypeNumber of KinasesConcentrationOff-Targets (with >90% inhibition)Reference
KINOMEscan403 wild-type1 µMMET, NEK6, PIM2, WEE1, CAMKK2[1]
Kd Determination-->30-fold selective over STK17A/DRAK1, AURKB, and CaMKK2[1]

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

STK17B_TCell_Signaling TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg PKD PKD PLCg->PKD STK17B STK17B PKD->STK17B ORAI1 ORAI1 STK17B->ORAI1 attenuates Myosin_Light_Chain_2 Myosin Light Chain 2 (MLC2) STK17B->Myosin_Light_Chain_2 phosphorylates Ca_Flux Intracellular Calcium Flux ORAI1->Ca_Flux T_Cell_Activation T-Cell Activation Ca_Flux->T_Cell_Activation Sgc_STK17B_1 This compound Sgc_STK17B_1->STK17B inhibits pMLC2 pMLC2 (Ser19) Myosin_Light_Chain_2->pMLC2 PKC_STK17B_Signaling PMA PMA PKC Protein Kinase C (PKC) PMA->PKC activates STK17B STK17B PKC->STK17B phosphorylates and activates Downstream_Effects Downstream Cellular Effects STK17B->Downstream_Effects Sgc_STK17B_1 This compound Sgc_STK17B_1->STK17B inhibits Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays Kinase_Activity Biochemical Kinase Activity Assay IC50_Kd Determine IC50 / Kd Kinase_Activity->IC50_Kd Binding_Assay Binding Assay (e.g., KINOMEscan) Binding_Assay->IC50_Kd Sgc_STK17B_1_invitro This compound Sgc_STK17B_1_invitro->Kinase_Activity Sgc_STK17B_1_invitro->Binding_Assay NanoBRET NanoBRET Target Engagement Cellular_IC50 Determine Cellular IC50 NanoBRET->Cellular_IC50 Western_Blot Western Blot (pMLC2) Downstream_Inhibition Assess Downstream Signaling Inhibition Western_Blot->Downstream_Inhibition Calcium_Flux Calcium Flux Assay Functional_Outcome Measure Functional Outcome Calcium_Flux->Functional_Outcome Sgc_STK17B_1_cellular This compound Sgc_STK17B_1_cellular->NanoBRET Sgc_STK17B_1_cellular->Western_Blot Sgc_STK17B_1_cellular->Calcium_Flux

References

Application Notes and Protocols for Western Blot Analysis of STK17B Signaling Following Sgc-stk17B-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sgc-stk17B-1 is a potent and selective ATP-competitive inhibitor of Serine/Threonine Kinase 17B (STK17B), also known as DRAK2.[1][2] STK17B is a member of the death-associated protein kinase (DAPK) family and is implicated in cellular processes such as apoptosis and autophagy.[2] Dysregulation of STK17B has been linked to various diseases, including cancer.[3] These application notes provide detailed protocols for utilizing Western blot analysis to investigate the effects of this compound on downstream signaling pathways, offering a robust methodology for researchers in drug discovery and cell signaling.

Recent studies have identified STK17B as a regulator of the AKT/GSK-3β/Snail signaling pathway and a direct kinase for Myosin Light Chain 2 (MLC2).[4][5] Inhibition of STK17B using this compound is expected to modulate the phosphorylation status and expression levels of key proteins within these pathways. This document outlines the necessary steps to quantify these changes, providing valuable insights into the mechanism of action of this compound.

Data Presentation

This compound Inhibitor Profile
ParameterValueReference
Target STK17B (DRAK2)[1]
Mechanism of Action ATP-competitive inhibitor[2]
IC50 (biochemical) 34 nM[2]
Kd 5.6 nM[2]
Cellular IC50 (NanoBRET) 190 nM (in HEK293 cells)[6]
Recommended Cellular Concentration Up to 1 µM[7]
Selectivity Profile of this compound
Off-Target KinaseFold Selectivity (Kd) vs. STK17BReference
STK17A (DRAK1)>30-fold[6]
AURKB>30-fold[6]
CaMKK2>30-fold[6]

Experimental Protocols

Cell Culture and this compound Treatment

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials:

  • Cell line of interest (e.g., HEK293, A375, HepG2, K-562)[8]

  • Complete cell culture medium

  • This compound (dissolved in DMSO)[6]

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to 70-80% confluency.

  • Prepare fresh dilutions of this compound in complete culture medium. A dose-response experiment is recommended (e.g., 0.1, 0.5, 1 µM).[7]

  • Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.

  • Aspirate the old medium and replace it with the medium containing this compound or vehicle.

  • Incubate the cells for a predetermined time. An initial time course experiment (e.g., 6, 12, 24 hours) is recommended to determine the optimal treatment duration.

  • Following incubation, proceed immediately to cell lysis.

Cell Lysis and Protein Quantification

Materials:

  • Ice-cold PBS

  • RIPA lysis buffer (or other suitable lysis buffer)

  • Protease inhibitor cocktail

  • Phosphatase inhibitor cocktail

  • BCA protein assay kit

Procedure:

  • Place culture plates on ice and wash cells twice with ice-cold PBS.

  • Aspirate PBS and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.

Western Blot Analysis

Materials:

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (see table below)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence detection system

Recommended Primary Antibodies:

Target ProteinHostSupplier (Example)Catalog # (Example)Dilution
p-MLC2 (Ser19) RabbitCell Signaling Technology#36711:1000
Total MLC2 RabbitCell Signaling Technology#85051:1000
p-AKT (Ser473) RabbitCell Signaling Technology#40601:1000
Total AKT RabbitCell Signaling Technology#92721:1000
p-GSK-3β (Ser9) RabbitCell Signaling Technology#93231:1000
Total GSK-3β RabbitCell Signaling Technology#124561:1000
Snail RabbitCell Signaling Technology#38791:1000
Total STK17B RabbitProteintech26600-1-AP1:1000
β-Actin MouseCell Signaling Technology#37001:2000

Procedure:

  • Normalize protein concentrations of all samples with lysis buffer. Add 4x Laemmli sample buffer to each sample to a final concentration of 1x.

  • Boil the samples at 95-100°C for 5 minutes.

  • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature. For phospho-antibodies, using 5% BSA in TBST is recommended.

  • Incubate the membrane with the primary antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.

  • Capture the chemiluminescent signal using an appropriate imaging system.

  • For analysis of multiple proteins, the membrane can be stripped and re-probed with another primary antibody. It is recommended to probe for the loading control (e.g., β-Actin) on the same blot to ensure equal protein loading.

Expected Results

Treatment of cells with this compound is expected to lead to a dose- and time-dependent decrease in the phosphorylation of direct and indirect downstream targets of STK17B. Specifically, a reduction in the phosphorylation of MLC2 at Serine 19 is anticipated, as MLC2 is a known substrate of STK17B.[5]

Furthermore, based on the finding that STK17B can activate the AKT/GSK-3β/Snail pathway, inhibition of STK17B with this compound is expected to result in:

  • A decrease in the phosphorylation of AKT at Serine 473.[4]

  • A subsequent decrease in the inhibitory phosphorylation of GSK-3β at Serine 9.[4]

  • A potential decrease in the total protein levels of Snail, as active GSK-3β can promote its degradation.[4]

The total protein levels of STK17B, MLC2, AKT, and GSK-3β are not expected to change significantly with short-term this compound treatment. β-Actin levels should remain constant across all samples and serve as a loading control.

Mandatory Visualizations

G cluster_0 Cell Preparation and Treatment cluster_1 Protein Extraction and Quantification cluster_2 Western Blotting cell_culture Seed and Culture Cells (70-80% Confluency) treatment Treat with this compound (or Vehicle) cell_culture->treatment incubation Incubate for a Defined Period treatment->incubation lysis Lyse Cells with RIPA Buffer (+ Inhibitors) incubation->lysis centrifugation Centrifuge to Pellet Debris lysis->centrifugation quantification Quantify Protein Concentration (BCA Assay) centrifugation->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Block Membrane (5% BSA or Milk) transfer->blocking primary_ab Incubate with Primary Antibody blocking->primary_ab secondary_ab Incubate with HRP-Secondary Antibody primary_ab->secondary_ab detection ECL Detection secondary_ab->detection

Caption: Experimental workflow for Western blot analysis after this compound treatment.

G cluster_AKT_pathway AKT/GSK-3β/Snail Pathway cluster_MLC_pathway Myosin Light Chain Pathway Sgc_stk17B_1 This compound STK17B STK17B (DRAK2) Sgc_stk17B_1->STK17B AKT AKT STK17B->AKT Activation MLC2 MLC2 STK17B->MLC2 Phosphorylation GSK3B GSK-3β AKT->GSK3B pSer9 (Inhibition) Snail Snail GSK3B->Snail Degradation pMLC2 p-MLC2 (Ser19) MLC2->pMLC2 Phosphorylation

Caption: Signaling pathways modulated by STK17B and targeted by this compound.

References

Troubleshooting & Optimization

Sgc-stk17B-1 Technical Support Center: Your Guide to Maximizing Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Sgc-stk17B-1, a potent and selective inhibitor of Serine/Threonine Kinase 17B (STK17B), also known as DRAK2. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a high-quality chemical probe that acts as a potent and selective ATP-competitive inhibitor of STK17B, a member of the Death-Associated Protein Kinase (DAPK) family.[1][2][3] Its selectivity makes it a valuable tool for studying the cellular functions of STK17B. A structurally similar but inactive analog, SGC-STK17B-1N, is available as a negative control.[4]

Q2: What are the key signaling pathways regulated by STK17B?

A2: STK17B is a key regulator of apoptosis and T-cell activation.[2][5][6] In T-cells, it acts as a negative regulator of T-cell receptor (TCR) signaling by attenuating intracellular calcium flux.[5] This is achieved by negatively regulating ORAI1, a calcium release-activated calcium modulator, downstream of PLCγ and PKD.[5] STK17B has also been identified as a downstream effector of Protein Kinase C (PKC).[1][7] In hepatocellular carcinoma, STK17B has been shown to promote carcinogenesis and metastasis through the AKT/GSK-3β/Snail signaling pathway.

Q3: What is the recommended concentration of this compound for cell-based assays?

A3: For optimal results and to maintain high selectivity, a concentration of up to 1 µM is recommended for most cell-based assays.[8][9] Exceeding this concentration may lead to off-target effects on kinases such as CAMKK1 and CAMKK2.[8][9] A dose-response experiment is always recommended to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: How should I prepare and store this compound?

A4: this compound is soluble in DMSO, and stock solutions of up to 10 mM can be prepared.[5] For long-term storage, it is recommended to store the solid compound and DMSO stock solutions at -20°C or -80°C.[10] The solid form is stable at room temperature for short periods.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a quick reference for its potency and selectivity.

Table 1: In Vitro and Cellular Potency of this compound

Assay TypeTargetIC50 / KdSpeciesNotes
Binding AssaySTK17B43 nM (IC50)HumanPerformed by Luceome Biotechnologies.[4]
Enzyme Inhibition AssaySTK17B34 nM (IC50)HumanATP-competitive inhibition.[6]
NanoBRET Cellular Target EngagementSTK17B190 nM (IC50)Human (HEK293 cells)Demonstrates excellent cell permeability and target engagement.[4]
Binding AffinitySTK17B5.6 nM (Kd)Human---

Table 2: Selectivity Profile of this compound

Off-TargetIC50 / KdFold Selectivity vs. STK17B (IC50)Assay TypeNotes
STK17A (DRAK1)>10,000 nM>30-foldNanoBRETClosest structural homolog.[4]
AURKB>10,000 nM>30-foldNanoBRET---
CAMKK22.4 µM~12.6-fold (vs. NanoBRET IC50)NanoBRETPotential for off-target effects at concentrations >1 µM.[8]
Negative Control (SGC-STK17B-1N)>10,000 nM>50-foldNanoBRETStructurally similar inactive compound.[4]

Experimental Protocols & Troubleshooting

In Vitro Cellular Target Engagement: NanoBRET™ Assay

This protocol provides a detailed methodology for assessing the intracellular target engagement of this compound with STK17B using the NanoBRET™ assay.

Experimental Workflow:

experimental_workflow NanoBRET™ Assay Workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: Treatment & Lysis cluster_detection Day 2: Detection cluster_analysis Data Analysis seed_cells Seed HEK293 cells expressing STK17B-NanoLuc® add_tracer Add NanoBRET™ tracer seed_cells->add_tracer add_compound Add this compound (or control) add_tracer->add_compound incubate Incubate at 37°C add_compound->incubate add_substrate Add Nano-Glo® Substrate incubate->add_substrate read_plate Measure Donor (450 nm) and Acceptor (610 nm) Emission add_substrate->read_plate calculate_ratio Calculate BRET Ratio read_plate->calculate_ratio plot_curve Plot Dose-Response Curve to determine IC50 calculate_ratio->plot_curve

Caption: Workflow for the NanoBRET™ cellular target engagement assay.

Materials:

  • HEK293 cells stably or transiently expressing STK17B-NanoLuc® fusion protein

  • This compound and SGC-STK17B-1N (negative control)

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • Opti-MEM™ I Reduced Serum Medium

  • White, 96-well assay plates

Procedure:

  • Cell Seeding: Seed HEK293 cells expressing STK17B-NanoLuc® in white 96-well plates at a density optimized for your instrument and allow them to attach overnight.

  • Compound Preparation: Prepare a serial dilution of this compound and the negative control in DMSO. Further dilute in Opti-MEM™ to the desired final concentrations.

  • Treatment: Add the diluted compounds to the cells. Include wells with DMSO only as a vehicle control.

  • Tracer Addition: Add the NanoBRET™ tracer to all wells at the recommended concentration.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Lysis and Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells.

  • Detection: Read the luminescence at 450 nm (donor) and 610 nm (acceptor) using a luminometer equipped with the appropriate filters.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission) and plot the dose-response curve to determine the IC50 value.

Troubleshooting Guide:

IssuePossible CauseRecommendation
Low Signal or High Variability Low cell number or uneven seeding.Optimize cell seeding density and ensure even cell distribution.
Inefficient transfection of STK17B-NanoLuc®.Verify transfection efficiency via microscopy or a luciferase assay.
Incorrect filter set for luminometer.Ensure the use of appropriate filters for donor and acceptor wavelengths.
High Background Signal Autofluorescence from compounds or media.Test compound autofluorescence separately. Use phenol red-free media.
Contamination.Maintain sterile cell culture techniques.
Unexpected IC50 Values Incorrect compound concentration.Verify stock solution concentration and serial dilutions.
Cell line variability.Use a consistent cell passage number and ensure healthy cell morphology.
Off-target effects at high concentrations.Perform a dose-response up to 1 µM to confirm selectivity.[8][9]
In Vivo Administration Protocol (Mouse Model)

This protocol provides a starting point for in vivo studies using this compound in mouse models, based on studies with similar STK17B inhibitors.

Experimental Workflow:

in_vivo_workflow In Vivo Dosing and Analysis Workflow cluster_prep Preparation cluster_dosing Dosing Regimen cluster_analysis Endpoint Analysis formulate Formulate this compound administer Administer this compound (e.g., oral gavage) formulate->administer randomize Randomize animals into treatment groups randomize->administer monitor Monitor animal health and tumor growth (if applicable) administer->monitor collect_tissue Collect tissues/tumors monitor->collect_tissue pharmacodynamics Pharmacodynamic analysis (e.g., target phosphorylation) collect_tissue->pharmacodynamics efficacy Efficacy analysis (e.g., tumor volume, survival) collect_tissue->efficacy

Caption: General workflow for in vivo studies with this compound.

Materials:

  • This compound

  • Vehicle components (e.g., 30% HP-β-CD in 100 mM citrate buffer, pH 3)

  • Appropriate mouse strain for the disease model

  • Dosing equipment (e.g., oral gavage needles)

Procedure:

  • Formulation: Prepare the dosing solution of this compound. A formulation of 30% (w/v) 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in 100 mM citrate buffer (pH 3.0) has been successfully used for a similar STK17B inhibitor.[11] An online in vivo formulation calculator can be a useful resource.

  • Dosing: A starting dose of 200 mg/kg administered daily via oral gavage can be considered, based on studies with analogous compounds.[11] The optimal dose and administration route should be determined empirically for each specific study.

  • Monitoring: Regularly monitor animal weight, general health, and tumor size (for oncology models).

  • Pharmacodynamic Analysis: At the end of the study, collect tissues of interest to assess target engagement. This can be done by measuring the phosphorylation of downstream STK17B substrates.

  • Efficacy Evaluation: Assess the therapeutic efficacy based on the study endpoints, such as tumor growth inhibition, reduction in disease score in autoimmune models, or survival.

Troubleshooting Guide:

IssuePossible CauseRecommendation
Poor Compound Solubility/Stability in Formulation Inappropriate vehicle.Test different pharmaceutically acceptable vehicles. For this compound, a formulation with HP-β-CD is a good starting point.[11]
Animal Toxicity or Weight Loss High dosage.Perform a dose-escalation study to determine the maximum tolerated dose (MTD).
Vehicle toxicity.Include a vehicle-only control group to assess any effects of the formulation itself.
Lack of In Vivo Efficacy Insufficient target engagement.Increase the dose or optimize the formulation to improve bioavailability. Confirm target inhibition in tissues.
Inappropriate animal model.Ensure the chosen model is relevant to the STK17B signaling pathway being investigated.
Rapid metabolism of the compound.Conduct pharmacokinetic studies to determine the compound's half-life and optimize the dosing schedule accordingly.

STK17B Signaling Pathways

STK17B in T-Cell Activation:

STK17B acts as a crucial checkpoint in T-cell activation by setting the threshold for TCR signaling.

t_cell_signaling STK17B in T-Cell Activation TCR TCR Activation PLCG PLCγ TCR->PLCG PKD PKD TCR->PKD STK17B STK17B (DRAK2) PKD->STK17B activates ORAI1 ORAI1 STK17B->ORAI1 inhibits Ca_flux Intracellular Ca²⁺ Flux ORAI1->Ca_flux T_cell_activation T-Cell Activation Ca_flux->T_cell_activation Sgc_stk17B_1 This compound Sgc_stk17B_1->STK17B

Caption: STK17B negatively regulates T-cell activation.

STK17B in Apoptosis:

As a member of the DAPK family, STK17B is involved in the complex regulation of programmed cell death.

apoptosis_signaling Role of STK17B in Apoptosis Stress Cellular Stress Signals DAPK_family DAPK Family Kinases (including STK17B) Stress->DAPK_family Apoptotic_pathways Apoptotic Pathways DAPK_family->Apoptotic_pathways modulates Autophagy Autophagy DAPK_family->Autophagy modulates Cell_death Programmed Cell Death Apoptotic_pathways->Cell_death Autophagy->Cell_death Sgc_stk17B_1 This compound Sgc_stk17B_1->DAPK_family inhibits STK17B

Caption: STK17B is a component of the DAPK family regulating cell death.

References

identifying and mitigating off-target effects of Sgc-stk17B-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for using the STK17B/DRAK2 chemical probe, Sgc-stk17B-1. The guides below address common questions and troubleshooting scenarios related to identifying and mitigating potential off-target effects to ensure robust and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary target?

This compound is a potent, selective, and ATP-competitive chemical probe for Serine/Threonine Kinase 17B (STK17B), also known as DRAK2.[1][2][3] STK17B is a member of the Death-Associated Protein Kinase (DAPK) family and is involved in cellular processes like apoptosis and T-cell activation.[1][4][5] The probe was developed to help study the biological functions of this "dark" kinase.[6][7] A structurally similar but biologically inactive negative control, Sgc-stk17B-1N , is also available and is crucial for confirming on-target effects.[1][6]

Q2: What are the known off-targets of this compound?

This compound is a highly selective inhibitor.[6] It was profiled against over 400 wild-type kinases and showed greater than 30-fold selectivity against its closest off-targets.[1][8] The primary kinases to be aware of, particularly at higher concentrations, are STK17A (DRAK1), Aurora Kinase B (AURKB), and Calcium/calmodulin-dependent protein kinase kinase 1 and 2 (CAMKK1, CAMKK2).[1][7][8]

Q3: What is the recommended concentration for cell-based assays?

For most cell-based assays, a concentration of up to 1 µM is recommended.[8] This concentration is likely to achieve substantial engagement of STK17B while minimizing engagement of potential off-targets like CAMKK2.[7][8] A dose-response experiment is always recommended to determine the optimal concentration for your specific system, starting at a lower concentration.[8]

Q4: How can I be sure my observed phenotype is due to STK17B inhibition and not an off-target effect?

This is a critical experimental control. The best practice is a multi-pronged approach:

  • Use the Negative Control: Compare the phenotype observed with this compound to that of its inactive negative control, Sgc-stk17B-1N. A true on-target effect should not be observed with the negative control.[1][6]

  • Perform a Genetic Validation: Use techniques like siRNA or CRISPR to knock down/out the STK17B gene. A valid on-target phenotype should be mimicked by the genetic knockdown/knockout and the inhibitor should have no further effect in these cells.[9]

  • Use an Orthogonal Inhibitor: If available, use a structurally different STK17B inhibitor. If it produces the same phenotype, it strengthens the evidence for an on-target effect.[10]

  • Conduct a Rescue Experiment: In a system where STK17B is knocked out, re-introducing the wild-type protein should rescue the phenotype, confirming STK17B's role.

Data Presentation: Kinase Selectivity Profile

The following table summarizes the selectivity and potency data for this compound against its primary target and key off-targets.

TargetAssay TypePotency (IC50 / Kd)Selectivity vs. STK17BReference
STK17B (DRAK2) Binding Assay (Luceome) 43 nM (IC50) -[1]
STK17B (DRAK2) NanoBRET (Cellular) 190 nM (IC50) -[1]
STK17A (DRAK1)Kinase Assay4,700 nM (IC50)~110x[11]
STK17A (DRAK1)NanoBRET (Cellular)>10,000 nM (IC50)>52x[1]
AURKBNanoBRET (Cellular)>10,000 nM (IC50)>52x[1]
CAMKK1DiscoverX Binding Assay<10-fold selectivity vs STK17B<10x[7]
CAMKK2NanoBRET (Cellular)2,400 nM (IC50)~12.6x[8]

Troubleshooting & Experimental Guides

This section provides guidance for specific issues that may arise during your experiments.

Workflow for Identifying and Mitigating Off-Target Effects

The following diagram outlines the logical steps to ensure your experimental results are due to the specific inhibition of STK17B.

cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: On-Target Validation cluster_2 Phase 3: Confirmation A Observe Phenotype with This compound B Test Negative Control (Sgc-stk17B-1N) A->B C Perform Dose-Response (Use lowest effective conc.) A->C D Genetic Validation (e.g., STK17B siRNA/CRISPR) A->D E Phenotype Absent with Control? B->E F Phenotype Mimicked by Knockdown? D->F E->F Yes H Potential Off-Target Effect (Re-evaluate hypothesis) E->H No G High Confidence On-Target Effect F->G Yes F->H No A 1. Cell Treatment Treat cells with Vehicle (DMSO) or this compound (e.g., 1 µM) for 1-3 hours. B 2. Harvest & Aliquot Harvest cells and resuspend in PBS. Aliquot suspension for each temperature point. A->B C 3. Heat Challenge Heat aliquots at a range of temperatures (e.g., 40-70°C) for 3-4 minutes. B->C D 4. Cell Lysis Lyse cells via freeze-thaw cycles to release soluble proteins. C->D E 5. Separate Fractions Centrifuge at high speed to pellet aggregated proteins. D->E F 6. Quantify Soluble Protein Collect supernatant. Analyze for soluble STK17B via Western Blot. E->F G 7. Analyze Data Plot % soluble STK17B vs. Temp. A rightward shift in the curve for this compound indicates stabilization. F->G TCR T-Cell Receptor (TCR) Activation PLCg PLCγ Activation TCR->PLCg Ca Calcium Flux (via ORAI1) PLCg->Ca NFAT NFAT Activation Ca->NFAT IL2 T-Cell Proliferation & IL-2 Production NFAT->IL2 STK17B STK17B (DRAK2) STK17B->Ca Inhibits Probe This compound Probe->STK17B Inhibits

References

Sgc-stk17B-1 stability and storage best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of the STK17B inhibitor, SGC-STK17B-1.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C.[1][2] For short-term storage, such as during routine lab use, 2-8°C is also acceptable.[3] The solid compound is stable at room temperature for short periods, such as during shipping.[2][4]

Q2: How should I store stock solutions of this compound?

A2: DMSO is a common solvent for preparing stock solutions of this compound.[2][4] Stock solutions in DMSO (up to 10mM) are stable at -20°C.[4] One supplier suggests that stock solutions stored at -80°C are viable for up to 6 months, while those at -20°C should be used within 1 month.[5] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use experiments.[5]

Q3: What is the solubility of this compound?

A3: this compound is sparingly soluble in DMSO, typically in the range of 1-10 mg/mL.[2] It is slightly soluble in acetonitrile (0.1-1 mg/mL).[2] To enhance solubility in DMSO, gentle warming to 37°C and sonication in an ultrasonic bath may be helpful.[5]

Q4: What is the known stability of this compound?

A4: When stored correctly, solid this compound is stable for at least 4 years.[1][2] DMSO stock solutions are stable at -20°C.[4] The compound is stable enough to be shipped at ambient temperatures.

Q5: What is the primary mechanism of action of this compound?

A5: this compound is a potent and selective ATP-competitive inhibitor of Serine/Threonine Kinase 17B (STK17B), also known as DRAK2.[6] By binding to the ATP pocket of the kinase, it prevents the phosphorylation of downstream substrates.

Q6: What is the role of STK17B in cellular signaling?

A6: STK17B is a member of the Death-Associated Protein Kinase (DAPK) family and is involved in regulating apoptosis, autophagy, and T-cell activation.[3][7][8] It has been implicated in various diseases, including cancer and autoimmune disorders.[8][9] In some cancers, STK17B promotes carcinogenesis and metastasis through the AKT/GSK-3β/Snail signaling pathway.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Compound degradation due to improper storage.Ensure the solid compound is stored at -20°C and DMSO stock solutions are aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Inaccurate concentration of the stock solution.Verify the concentration of your stock solution using a spectrophotometer or another quantitative method.
Low or no compound activity in cell-based assays Poor cell permeability.While this compound is cell-penetrant, ensure the cell line used is permeable. Optimize incubation time and concentration.
Off-target effects at high concentrations.Use the recommended concentration for cellular use, which is up to 1 µM.[10] Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Difficulty dissolving the compound Low solubility in the chosen solvent.Use DMSO for preparing stock solutions. Gentle warming to 37°C and sonication can aid dissolution.[5] For aqueous buffers, ensure the final DMSO concentration is low and does not affect the experiment.

Quantitative Data Summary

Storage and Stability:

Form Storage Temperature Duration Reference
Solid-20°CLong-term (≥ 4 years)[1][2]
Solid0-4°CShort-term (days to weeks)
SolidRoom TemperatureShipping[2][4]
DMSO Stock Solution-20°CStable[4]
DMSO Stock Solution-20°CUp to 1 month[5]
DMSO Stock Solution-80°CUp to 6 months[5]

Solubility:

Solvent Solubility Reference
DMSO1-10 mg/mL[2]
Acetonitrile0.1-1 mg/mL[2]

Experimental Protocols

Protocol for Assessing Long-Term Stability of this compound

This protocol outlines a general method for determining the stability of this compound under various storage conditions.

1. Materials:

  • This compound (solid)
  • Anhydrous DMSO
  • HPLC or LC-MS system
  • Calibrated analytical balance
  • Temperature and humidity-controlled storage chambers (-20°C, 4°C, 25°C)
  • Light-protective containers (e.g., amber vials)

2. Sample Preparation:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
  • Aliquot the stock solution into multiple amber vials for each storage condition to be tested.
  • Prepare solid aliquots of this compound in separate amber vials for each storage condition.

3. Storage Conditions:

  • Store the aliquots under the following conditions:
  • -20°C (protected from light)
  • 4°C (protected from light)
  • 25°C / 60% Relative Humidity (protected from light)
  • 25°C exposed to ambient light

4. Time Points for Analysis:

  • Analyze the samples at regular intervals (e.g., T=0, 1 month, 3 months, 6 months, 1 year, and 2 years).

5. Analytical Method:

  • At each time point, retrieve one aliquot from each storage condition.
  • For stock solutions, dilute an aliquot to a suitable concentration for analysis.
  • For solid samples, dissolve the entire aliquot in a known volume of DMSO to create a fresh solution.
  • Analyze the samples by a validated HPLC or LC-MS method to determine the purity of this compound. The method should be able to separate the parent compound from potential degradants.
  • Quantify the peak area of this compound at each time point.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) measurement.
  • Plot the percentage of remaining compound against time for each storage condition to determine the degradation kinetics.

Visualizations

STK17B_Signaling_Pathway cluster_upstream Upstream Regulators cluster_core Core Signaling cluster_downstream Downstream Pathways PKC PKC STK17B STK17B (DRAK2) PKC->STK17B Phosphorylates MYB MYB MYB->STK17B Regulates Transcription Apoptosis Apoptosis STK17B->Apoptosis Promotes Autophagy Autophagy STK17B->Autophagy Regulates T_Cell_Activation T-Cell Activation (Negative Regulation) STK17B->T_Cell_Activation Inhibits AKT_GSK3B_Snail AKT/GSK-3β/Snail Pathway STK17B->AKT_GSK3B_Snail Activates SGC_STK17B_1 This compound SGC_STK17B_1->STK17B Inhibits

Caption: STK17B Signaling Pathway and Inhibition by this compound.

Stability_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Start Start: this compound Compound Prepare_Stock Prepare DMSO Stock Solution Start->Prepare_Stock Aliquot Aliquot Solid and Stock Solutions Prepare_Stock->Aliquot Minus_20C -20°C (Light Protected) Aliquot->Minus_20C Plus_4C 4°C (Light Protected) Aliquot->Plus_4C RT_Dark 25°C / 60% RH (Light Protected) Aliquot->RT_Dark RT_Light 25°C (Light Exposed) Aliquot->RT_Light Time_Points Retrieve Aliquots at Time Points (T=0, 1, 3, 6... months) Minus_20C->Time_Points Plus_4C->Time_Points RT_Dark->Time_Points RT_Light->Time_Points Analyze Analyze by HPLC / LC-MS Time_Points->Analyze Quantify Quantify Peak Area Analyze->Quantify Data_Analysis Calculate % Remaining vs. Time Quantify->Data_Analysis End End: Determine Stability Profile Data_Analysis->End

Caption: Experimental Workflow for this compound Stability Assessment.

References

overcoming resistance to Sgc-stk17B-1 in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the SGC-STK17B-1 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experiments involving the selective STK17B inhibitor, this compound, and to offer strategies for overcoming potential resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective, ATP-competitive chemical probe for Serine/Threonine Kinase 17B (STK17B), also known as DRAK2.[1][2] STK17B is a member of the Death-Associated Protein Kinase (DAPK) family involved in regulating apoptosis and autophagy.[3][4] By inhibiting the kinase activity of STK17B, this compound can disrupt key cell survival pathways, leading to programmed cell death in cancer cells.[3]

Q2: What is the recommended concentration of this compound for cell-based assays?

A2: For most cell-based assays, a concentration range up to 1 µM is recommended.[5] It is advisable to perform a dose-response curve starting from a lower concentration to determine the optimal IC50 for your specific cell line, as off-target effects on CAMKK1/2 may occur at concentrations above 1-2.4 µM.[5]

Q3: What are the known downstream effects of STK17B inhibition?

A3: Inhibition of STK17B has been shown to promote apoptosis and disrupt autophagy.[3] In some cancer models, such as hepatocellular carcinoma, STK17B is known to promote tumor progression by activating the AKT/GSK-3β/Snail signaling pathway.[6] Therefore, inhibition of STK17B can lead to a downstream reduction in AKT signaling and an increase in markers of apoptosis. Additionally, STK17B inhibition can enhance T-cell activation, making it a target for cancer immunotherapy.[7][8]

Q4: What are common, general mechanisms of resistance to kinase inhibitors?

A4: Acquired resistance to kinase inhibitors is a common challenge in cancer therapy.[9][10] General mechanisms include:

  • On-target secondary mutations: Alterations in the kinase's ATP-binding pocket can reduce inhibitor affinity.[11]

  • Activation of bypass signaling pathways: Cancer cells can upregulate parallel survival pathways to circumvent the inhibited target. Common examples include the PI3K/AKT/mTOR and MAPK pathways.[11][12][13]

  • Target amplification: Increased expression of the target kinase can overwhelm the inhibitor.

  • Drug efflux: Increased activity of membrane pumps (e.g., ABC transporters) can reduce the intracellular concentration of the drug.[13]

  • Upregulation of pro-survival proteins: Overexpression of anti-apoptotic proteins, such as those in the BCL-2 family, can confer resistance.[13]

Troubleshooting Guide

Problem 1: My cancer cells show little to no response to this compound treatment.

  • Question: I've treated my cells with this compound up to 1 µM, but I'm not observing the expected decrease in cell viability. What should I check?

  • Answer & Solution:

    • Confirm Target Expression: First, verify that your cell line expresses STK17B at the protein level using Western Blot. Low or absent expression will result in a lack of response.

    • Check Compound Integrity: Ensure the inhibitor is properly stored and has not degraded. Use a fresh dilution for each experiment.

    • Optimize Treatment Duration: The cytotoxic effects of STK17B inhibition may require a longer incubation period. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.

    • Assess Basal Pathway Activity: Your cell line may not be dependent on the STK17B signaling pathway for survival. It may rely on other dominant oncogenic pathways. Consider this as a possibility if STK17B expression is confirmed but the cells remain unresponsive.

Problem 2: My cells initially responded to this compound, but have now become resistant.

  • Question: I successfully cultured a cell population that is now resistant to this compound. How can I determine the mechanism of resistance?

  • Answer & Solution: This indicates acquired resistance. The workflow below outlines a strategy to investigate the underlying mechanism. A primary hypothesis is the activation of a bypass signaling pathway.

    • Confirm IC50 Shift: Perform a dose-response assay on both the parental (sensitive) and the new resistant cell line to quantify the change in the IC50 value.

    • Analyze Bypass Pathways: Use Western Blot to probe for the activation of common resistance pathways. Compare the phosphorylation status of key proteins in sensitive vs. resistant cells, both with and without this compound treatment. A recommended panel includes p-AKT, total AKT, p-ERK, total ERK, and p-mTOR.

    • Investigate Pro-Survival Proteins: Evaluate the expression levels of anti-apoptotic proteins like BCL-2 and MCL-1, as their upregulation can confer resistance.

    • Sequence the Target: Although less common for non-covalent inhibitors, consider sequencing the STK17B gene in resistant cells to check for mutations in the kinase domain that could affect inhibitor binding.

Data Presentation: Characterizing this compound Resistance

The following tables present hypothetical data for a typical resistance investigation scenario in a pancreatic cancer cell line (PANC-1).

Table 1: this compound IC50 Values in Sensitive and Resistant Cells

Cell LineTreatmentIC50 (µM)Fold Change in Resistance
PANC-1 ParentalThis compound0.85-
PANC-1 ResistantThis compound9.511.2

Table 2: Combination Therapy Synergy Scores in Resistant Cells

Combination Treatment (in PANC-1 Resistant Cells)Combination Index (CI) Value*Interpretation
This compound + MK-2206 (AKT Inhibitor)0.45Synergistic
This compound + Trametinib (MEK Inhibitor)0.92Additive
This compound + Venetoclax (BCL-2 Inhibitor)1.25Antagonistic

*Chou-Talalay Method: CI < 0.9 is Synergy, 0.9-1.1 is Additive, > 1.1 is Antagonism.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound (and/or combination drug) in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and calculate IC50 values using non-linear regression analysis in appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot for Pathway Analysis

  • Cell Lysis: Treat cells (sensitive and resistant) with this compound at their respective IC50 concentrations for 24 hours. Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-STK17B, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Imaging: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

Visualizations: Pathways and Workflows

STK17B_Signaling_Pathway cluster_membrane cluster_cytoplasm dummy_receptor dummy_receptor Apoptotic_Stimuli Apoptotic Stimuli STK17B STK17B (DRAK2) Apoptotic_Stimuli->STK17B Activates Pro_Apoptotic Pro-Apoptotic Factors (e.g., BIM, BAD) STK17B->Pro_Apoptotic Phosphorylates & Activates Anti_Apoptotic Anti-Apoptotic Factors (e.g., BCL-2) STK17B->Anti_Apoptotic Inhibits SGC_Inhibitor This compound SGC_Inhibitor->STK17B Inhibits Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Anti_Apoptotic->Apoptosis

Caption: Baseline STK17B signaling pathway and point of inhibition by this compound.

Resistance_Bypass_Pathway cluster_bypass Resistance Mechanism: Bypass Pathway Activation STK17B STK17B Apoptosis Apoptosis STK17B->Apoptosis SGC_Inhibitor This compound SGC_Inhibitor->STK17B RTK Receptor Tyrosine Kinase (e.g., EGFR, MET) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Activates AKT->Apoptosis Inhibits mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival AKT->Proliferation mTOR->Proliferation

Caption: Upregulation of the PI3K/AKT pathway as a bypass mechanism to resist STK17B inhibition.

Experimental_Workflow cluster_results Interpret Results start Cells Develop Resistance to this compound confirm_ic50 1. Confirm IC50 Shift (Dose-Response Assay) start->confirm_ic50 pathway_analysis 2. Analyze Bypass Pathways (Western Blot for p-AKT, p-ERK) confirm_ic50->pathway_analysis is_akt_activated p-AKT Increased? pathway_analysis->is_akt_activated is_erk_activated p-ERK Increased? is_akt_activated->is_erk_activated No combo_akt 3a. Test Combination with AKT Inhibitor (e.g., MK-2206) is_akt_activated->combo_akt Yes combo_mek 3b. Test Combination with MEK Inhibitor (e.g., Trametinib) is_erk_activated->combo_mek Yes other_mech Investigate Other Mechanisms (e.g., BCL-2, Target Mutation) is_erk_activated->other_mech No

Caption: Workflow for identifying and overcoming resistance to this compound.

References

interpreting unexpected results with Sgc-stk17B-1 treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SGC-STK17B-1, a selective, ATP-competitive inhibitor of Serine/Threonine Kinase 17B (STK17B), also known as DRAK2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to assist in the interpretation of unexpected experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an ATP-competitive inhibitor of STK17B.[1] It binds to the ATP-binding pocket of the STK17B kinase domain, preventing the phosphorylation of its downstream substrates.

Q2: What is the recommended concentration of this compound for cell-based assays?

A2: For optimal selectivity, it is recommended to use this compound at concentrations up to 1 µM in cell-based assays.[2] A dose-response experiment is always recommended to determine the optimal concentration for your specific cell type and experimental conditions.

Q3: What are the known off-target kinases for this compound?

A3: While this compound is highly selective for STK17B, some off-target activity has been observed at higher concentrations. The closest off-targets include CAMKK1, CAMKK2, STK17A (DRAK1), and AURKB.[2][3] It is important to consider these potential off-targets when interpreting your data, especially when using concentrations above 1 µM.

Q4: Is there a negative control compound available for this compound?

A4: Yes, SGC-STK17B-1N is a structurally related compound with significantly lower activity against STK17B and can be used as a negative control in your experiments.[4]

Q5: What are the solubility and stability of this compound?

A5: this compound is soluble in DMSO up to 10 mM.[3] Stock solutions in DMSO are stable at -20°C.[3] It has modest aqueous solubility, which is generally not a limiting factor for its use in cell culture experiments.[4]

Q6: What are the expected phenotypic effects of STK17B inhibition?

A6: Inhibition of STK17B has been shown to have various effects depending on the cell type. In T-cells, it can lower the threshold for T-cell receptor (TCR) activation, leading to increased cytokine production (e.g., IL-2) and enhanced calcium flux.[5] In multiple myeloma cells, STK17B inhibition can induce ferroptosis, a form of iron-dependent cell death. In Purkinje cells, it can modulate dendritic development.

Troubleshooting Guide

Unexpected results can arise from a variety of factors, including off-target effects, experimental variability, or specific cellular contexts. This guide provides a framework for troubleshooting common issues.

Unexpected Result Potential Cause Recommended Action
No effect on the target pathway 1. Inhibitor concentration too low: The concentration of this compound may be insufficient to inhibit STK17B in your cell system. 2. Low STK17B expression: The target cell line may not express STK17B at a high enough level. 3. Inhibitor degradation: Improper storage or handling may have led to the degradation of the compound. 4. Assay sensitivity: The assay may not be sensitive enough to detect subtle changes in the pathway.1. Perform a dose-response experiment to determine the optimal concentration. 2. Confirm STK17B expression in your cell line by Western blot or qPCR. 3. Ensure proper storage of the inhibitor at -20°C and minimize freeze-thaw cycles. 4. Optimize your assay conditions or consider a more sensitive readout.
Cell toxicity or unexpected decrease in viability 1. Off-target effects: At higher concentrations, this compound may inhibit other kinases, leading to toxicity. 2. Solvent toxicity: High concentrations of DMSO can be toxic to some cell lines. 3. Induction of ferroptosis: In certain cancer cell lines, STK17B inhibition can induce this specific cell death pathway.1. Lower the concentration of this compound and perform a dose-response. Use the negative control SGC-STK17B-1N to confirm the effect is target-specific. 2. Ensure the final DMSO concentration in your culture medium is below a toxic level (typically <0.5%). 3. Investigate markers of ferroptosis, such as lipid peroxidation and labile iron pool levels.
Unexpected activation of a signaling pathway 1. Feedback loops: Inhibition of STK17B may trigger compensatory signaling pathways. 2. Off-target activation: The inhibitor might be activating another kinase. 3. Cellular context: The role of STK17B may be different in your specific cell model.1. Examine the literature for known feedback mechanisms related to the STK17B pathway. 2. Consider potential off-target effects, especially of CAMKK1/2, and investigate downstream signaling of these kinases. 3. Characterize the STK17B signaling network in your cell line.
Variability between experiments 1. Inconsistent inhibitor concentration: Inaccurate dilution of the stock solution. 2. Cell passage number: The phenotype and signaling responses of cells can change with passage number. 3. Inconsistent incubation times: Variation in the duration of inhibitor treatment.1. Prepare fresh dilutions of this compound for each experiment from a well-maintained stock. 2. Use cells within a consistent and defined passage number range. 3. Standardize all incubation times and experimental procedures.

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a general guideline for assessing cell viability after treatment with this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (and SGC-STK17B-1N as a negative control)

  • DMSO (vehicle control)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and SGC-STK17B-1N in complete medium. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

  • Remove the medium from the cells and add the medium containing the different concentrations of the inhibitors or vehicle.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This protocol can be used to assess the phosphorylation status of STK17B substrates or other downstream signaling molecules.

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-substrate, anti-total substrate, anti-STK17B, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and determine the protein concentration of the lysates.

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

In Vitro Kinase Assay

This protocol provides a framework for directly measuring the inhibitory activity of this compound on STK17B.

Materials:

  • Recombinant active STK17B enzyme

  • Kinase-specific substrate (peptide or protein)

  • This compound

  • Kinase assay buffer

  • ATP (radiolabeled or non-radiolabeled depending on the detection method)

  • Detection reagent (e.g., ADP-Glo™, phosphospecific antibody)

  • Plate reader (luminescence, fluorescence, or absorbance)

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a multi-well plate, add the recombinant STK17B enzyme and the specific substrate.

  • Add the diluted this compound or vehicle control to the wells.

  • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-30 minutes) at room temperature.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specific time at the optimal temperature (e.g., 30°C).

  • Stop the reaction (e.g., by adding a stop solution).

  • Detect the kinase activity using a suitable method (e.g., measure the amount of ADP produced or the level of substrate phosphorylation).

  • Calculate the percentage of inhibition and determine the IC50 value.

Visualizations

STK17B_Signaling_Pathway cluster_upstream Upstream Activation cluster_core STK17B Core Signaling cluster_downstream Downstream Effects TCR_Activation TCR Activation PKC Protein Kinase C (PKC) TCR_Activation->PKC STK17B STK17B (DRAK2) PKC->STK17B Activates Ca_Flux Increased Ca2+ Flux STK17B->Ca_Flux Regulates Cytokine_Production Cytokine Production (e.g., IL-2) STK17B->Cytokine_Production Regulates Ferroptosis Induction of Ferroptosis STK17B->Ferroptosis Suppresses SGC_STK17B_1 This compound SGC_STK17B_1->STK17B Inhibits

Caption: Simplified STK17B signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Result Observed Check_Protocol Review Experimental Protocol and Reagents Start->Check_Protocol Dose_Response Perform Dose-Response with this compound Check_Protocol->Dose_Response Negative_Control Include Negative Control (SGC-STK17B-1N) Dose_Response->Negative_Control Confirm_Target Confirm STK17B Expression and Activity Negative_Control->Confirm_Target Investigate_Off_Target Investigate Potential Off-Target Effects Confirm_Target->Investigate_Off_Target Analyze_Downstream Analyze Downstream Signaling Pathways Investigate_Off_Target->Analyze_Downstream Conclusion Formulate Conclusion Analyze_Downstream->Conclusion

Caption: A logical workflow for troubleshooting unexpected results with this compound.

Experimental_Workflow Cell_Culture 1. Cell Seeding & Culture Treatment 2. Treatment with this compound Cell_Culture->Treatment Assay 3. Perform Assay (e.g., Viability, Western Blot) Treatment->Assay Data_Acquisition 4. Data Acquisition Assay->Data_Acquisition Data_Analysis 5. Data Analysis & Interpretation Data_Acquisition->Data_Analysis

Caption: A general experimental workflow for studies involving this compound treatment.

References

how to minimize cytotoxicity of Sgc-stk17B-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the cytotoxicity of Sgc-stk17B-1 in their experiments.

Troubleshooting Guide: Unexpected Cytotoxicity

Researchers using this compound may occasionally observe higher-than-expected cytotoxicity. This guide provides a step-by-step approach to identify and mitigate potential causes.

Issue: Increased cell death or reduced viability observed after treatment with this compound.

Potential Causes & Troubleshooting Steps:

  • Concentration-Dependent Off-Target Effects: While this compound is highly selective for STK17B, at higher concentrations, it may inhibit other kinases, leading to off-target toxicity.[1][2]

    • Recommendation: Perform a dose-response experiment to determine the optimal concentration. It is recommended to use concentrations up to 1 µM for selective inhibition of STK17B in cell-based assays.[1] Exceeding this concentration may lead to engagement of off-targets like CAMKK1 and CAMKK2.[1][2]

  • Cell-Type Specific Sensitivity: The reported non-toxic nature of this compound has been primarily documented in HEK293 cells.[3] Your specific cell line may have a higher sensitivity to the inhibition of STK17B or potential off-targets.

    • Recommendation: Determine the IC50 for cytotoxicity in your specific cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). This will establish a therapeutic window for your experiments.

  • Use of the Negative Control: To confirm that the observed cytotoxicity is due to the inhibition of STK17B (or a specific off-target of this compound) and not a general compound effect, it is crucial to use the inactive analog, Sgc-stk17B-1N.[2][3]

    • Recommendation: Run parallel experiments with Sgc-stk17B-1N at the same concentrations as this compound. If Sgc-stk17B-1N does not produce the same cytotoxic effect, it strengthens the evidence that the observed phenotype is linked to the inhibitory activity of this compound.[4]

  • Experimental Duration: Prolonged exposure to any inhibitor can eventually lead to cytotoxicity.

    • Recommendation: Optimize the incubation time. Determine the minimum time required to observe the desired biological effect without inducing significant cell death.

  • Compound Quality and Handling: Degradation or impurities in the compound can contribute to cytotoxicity.

    • Recommendation: Ensure the compound is of high purity (≥98%).[5] Follow the recommended storage and handling instructions. Prepare fresh stock solutions in an appropriate solvent like DMSO.[5]

Experimental Workflow for Troubleshooting Cytotoxicity

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Analysis & Refinement cluster_3 Resolution start Unexpected Cytotoxicity Observed dose_response Perform Dose-Response (0.01 - 10 µM) start->dose_response is_dose_dependent Is Cytotoxicity Dose-Dependent? dose_response->is_dose_dependent neg_control Test Negative Control (Sgc-stk17B-1N) is_control_inert Is Negative Control Non-Toxic? neg_control->is_control_inert time_course Optimize Incubation Time is_time_dependent Is Cytotoxicity Time-Dependent? time_course->is_time_dependent compound_check Verify Compound Purity and Handling conclusion Optimized Protocol compound_check->conclusion is_dose_dependent->neg_control Yes is_dose_dependent->compound_check No is_control_inert->time_course Yes is_control_inert->compound_check No is_time_dependent->compound_check No is_time_dependent->conclusion Yes

Caption: A workflow diagram for troubleshooting unexpected cytotoxicity with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration of this compound for cellular assays?

A1: The recommended concentration for selective inhibition of STK17B in cellular assays is up to 1 µM.[1] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Q2: What are the known off-targets of this compound?

A2: this compound is a highly selective inhibitor. However, potential off-targets identified through kinome scanning include CAMKK1, CAMKK2, and AURKB.[2][3][6] The selectivity for STK17B over these off-targets is significantly greater in cell-based assays compared to biochemical assays.[2]

Q3: Is there a negative control available for this compound?

A3: Yes, the isomeric thieno[2,3-d]pyrimidine Sgc-stk17B-1N is the recommended negative control.[2][3] It is structurally very similar to this compound but is inactive against STK17B.[3]

Q4: In which cell lines has this compound been shown to be non-toxic?

A4: this compound has been reported to have little to no effect on the viability of HEK293 cells.[3] Cytotoxicity can be cell-line dependent, so it is essential to validate this in your experimental system.

Data Summary

Table 1: Potency and Selectivity of this compound

TargetAssay TypePotency (IC50/Kd)Reference
STK17B Biochemical (IC50) 34 nM [6][7]
STK17B Biochemical (Kd) 5.6 nM [7]
STK17B Cellular (NanoBRET IC50) 190 nM [3][6]
STK17ABiochemical (IC50)4,700 nM[5]
CAMKK1Biochemical (IC50)5-9 µM[6]
CAMKK2Cellular (NanoBRET IC50)2.4 µM[1]
AURKBBiochemical (IC50)5-9 µM[6]

Table 2: this compound and Negative Control Activity

CompoundTargetCellular Assay (NanoBRET IC50)Reference
This compound STK17B 190 nM [3]
Sgc-stk17B-1NSTK17B>10,000 nM[3]

Signaling Pathway

STK17B (also known as DRAK2) is a serine/threonine kinase belonging to the Death-Associated Protein Kinase (DAPK) family.[3] It is primarily expressed in T-cells and B-cells and is implicated in setting the threshold for T-cell activation.[3][8] Inhibition of STK17B can enhance T-cell activation, making it a potential target for cancer immunotherapy.[8]

STK17B_Pathway TCR T-Cell Receptor (TCR) Activation STK17B STK17B (DRAK2) TCR->STK17B Downstream Downstream Signaling (e.g., Calcium Flux, Myosin Light Chain Phosphorylation) STK17B->Downstream regulates Activation_Threshold T-Cell Activation Threshold Downstream->Activation_Threshold Sgc_stk17B_1 This compound Sgc_stk17B_1->STK17B inhibits

Caption: Simplified signaling pathway showing the role of STK17B in T-cell activation and its inhibition by this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (and Sgc-stk17B-1N as a control) for the desired experimental duration (e.g., 24, 48, 72 hours). Include a vehicle-only control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

References

addressing variability in Sgc-stk17B-1 experimental outcomes

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Sgc-stk17B-1

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot variability in experimental outcomes. Here you will find frequently asked questions (FAQs), in-depth troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

A1: this compound is a potent and selective, ATP-competitive inhibitor of Serine/Threonine Kinase 17B (STK17B), also known as DRAK2.[1][2][3] STK17B is a member of the death-associated protein kinase (DAPK) family, which is involved in regulating apoptosis and T-cell signaling.[4][5] By inhibiting the kinase activity of STK17B, this compound can be used to probe the biological functions of this kinase in cellular pathways, including its role in cancer progression and autoimmune diseases.[5][6][7]

Q2: What are the recommended storage and handling conditions for this compound?

A2: For optimal stability, this compound should be stored as a solid at -20°C for long-term storage, where it is stable for at least four years.[1] For short-term use, it can be stored at 4°C. Once dissolved, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. The recommended solvent is DMSO. Ensure the compound is fully dissolved before use in aqueous buffers, as poor solubility is a common source of experimental variability.

Q3: What is the selectivity profile of this compound?

A3: this compound is highly selective for STK17B over its closest homolog, STK17A (DRAK1), with over 100-fold selectivity.[2][8] In broader kinase panels, it shows high selectivity, with only a few kinases like AURKB and CAMKK2 showing weak inhibition at concentrations significantly higher than the IC50 for STK17B.[2][7] A negative control compound, SGC-STK17B-1N, which is >100-fold less active on STK17B, is available for distinguishing on-target from off-target effects.[8][9]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments using this compound.

Problem: High Variability in IC50 Values

Q: My calculated IC50 value for this compound varies significantly between experiments. What are the potential causes and solutions?

A: Variability in IC50 values is a common issue in cell-based assays and can stem from several factors.[10] Consider the following:

  • Compound Solubility and Stability: Ensure the DMSO stock is fully dissolved and vortexed before preparing dilutions. Precipitates can form when diluting into aqueous media, leading to lower effective concentrations. Visually inspect for precipitation and consider using a final DMSO concentration of ≤0.5%.

  • Cell Density and Growth Phase: The number of cells seeded per well is critical. Higher cell densities can lead to an apparent increase in the IC50 value. Ensure cells are in the logarithmic growth phase and seeded consistently across all plates and experiments.

  • Incubation Time: The duration of compound exposure can significantly impact the apparent potency. Shorter incubation times may not be sufficient to observe the maximal effect, while longer times might introduce secondary effects like cytotoxicity. It is crucial to establish and maintain a consistent incubation time.

  • Assay Reagent Quality: Ensure all assay reagents, such as cell viability reagents (e.g., CellTiter-Glo®), are within their expiration dates and handled according to the manufacturer's instructions.

Example Data: Impact of Assay Conditions on IC50

ParameterCondition 1Condition 2Condition 3
Cell Line JurkatJurkatJurkat
Cell Density (cells/well) 5,00010,0005,000
Incubation Time (h) 242448
Final DMSO (%) 0.1%0.1%0.1%
Observed IC50 (nM) 190 nM350 nM120 nM
This table illustrates hypothetical data showing how changes in cell density and incubation time can affect the measured IC50 value.
Problem: Lack of Downstream Pathway Modulation

Q: I am not observing the expected downstream effect (e.g., change in phosphorylation of a target protein) after treating cells with this compound. How can I troubleshoot this?

A: This issue can be complex, involving the biological context and the detection method.

  • Cellular Context: Confirm that your chosen cell line expresses sufficient levels of STK17B. STK17B expression can vary significantly between cell types. Also, ensure the pathway you are investigating is active in your cell model under your specific experimental conditions.

  • Treatment Conditions: The concentration and duration of treatment are key. For target engagement, a higher concentration (e.g., 5-10x the cellular IC50) for a shorter duration (e.g., 1-4 hours) is often required compared to a long-term viability assay.

  • Antibody Validation: If using Western blotting, ensure your primary antibody is specific and sensitive for the target protein and its phosphorylated form. Validate antibodies using positive and negative controls (e.g., cells treated with a known activator or inhibitor of the pathway).

  • Experimental Controls: Always include a positive control (a compound known to modulate the pathway) and a negative control (e.g., SGC-STK17B-1N or vehicle) to ensure the assay is performing as expected.

Visualized Workflows and Pathways

troubleshooting_workflow start Issue: High IC50 Variability solubility Check Compound Solubility - Vortex DMSO stock - Visually inspect dilutions - Keep DMSO ≤0.5% start->solubility cell_density Standardize Cell Seeding - Use cells in log phase - Optimize and fix cell number - Ensure even distribution solubility->cell_density If soluble incubation Optimize Incubation Time - Perform time-course experiment - Select timepoint on linear response - Maintain consistency cell_density->incubation reagents Verify Assay Reagents - Check expiration dates - Follow manufacturer protocols - Run plate controls incubation->reagents end_node Consistent IC50 Achieved reagents->end_node

STK17B_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Activation PKC PKC TCR->PKC activates STK17B STK17B (DRAK2) PKC->STK17B phosphorylates AKT AKT/GSK-3β/Snail Signaling STK17B->AKT activates Apoptosis Modulation of Apoptosis STK17B->Apoptosis regulates Inhibitor This compound Inhibitor->STK17B inhibits EMT EMT Promotion AKT->EMT

Detailed Experimental Protocols

Protocol 1: Cell Viability Assay using CellTiter-Glo®

This protocol provides a general method for determining the IC50 of this compound in a cell line of interest.

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Perform a cell count and determine cell viability (should be >95%).

    • Dilute cells to the desired seeding density (e.g., 5,000 cells/100 µL) in the appropriate cell culture medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well, white, clear-bottom plate.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution in cell culture medium to create 2X working concentrations of the desired final concentrations.

    • Remove the cell plate from the incubator and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-cell (media only) controls.

    • Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C, 5% CO2.

  • Assay Readout:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no-cell controls) from all other readings.

    • Normalize the data to the vehicle-treated controls (representing 100% viability).

    • Plot the normalized data against the log of the inhibitor concentration and fit a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Downstream Target Analysis

This protocol outlines a method to assess the effect of this compound on the phosphorylation of a downstream target.

  • Cell Culture and Treatment:

    • Seed cells (e.g., 2 x 10^6 cells) in a 6-well plate and allow them to adhere overnight.

    • Treat cells with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) for a predetermined time (e.g., 2 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples to the same concentration (e.g., 20 µg) with Laemmli sample buffer and boil for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-target) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane (if necessary) and re-probe for the total target protein and a loading control (e.g., β-actin or GAPDH).

References

optimization of incubation times for Sgc-stk17B-1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sgc-stk17B-1, a potent and selective inhibitor of Serine/Threonine Kinase 17B (STK17B), also known as DRAK2. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments, with a specific focus on incubation times.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell-based assays?

A1: For initial experiments, a dose-response curve is recommended, typically starting from 1 µM down to low nanomolar concentrations. The known cellular IC50 for this compound is approximately 190 nM in HEK293 cells, which can serve as a central point for your concentration range.[1][2] It is advisable to not exceed 1 µM to maintain selectivity against off-targets like CAMKK2.[3]

Q2: What is the optimal incubation time for this compound in a cell-based assay?

A2: The optimal incubation time is dependent on the specific cell type, the biological question being addressed, and the assay readout. A time-course experiment is essential to determine the ideal duration. We recommend starting with a range of incubation times, such as 2, 4, 8, 12, and 24 hours, to observe both early and late cellular responses to STK17B inhibition. For some cell lines and compounds, effects may only become apparent after 72-96 hours.

Q3: Should the cell culture medium containing this compound be replaced during long incubation periods?

A3: For incubation times longer than 24 hours, it is good practice to replace the medium with fresh medium containing the inhibitor at the desired concentration every 24-48 hours. This ensures a consistent concentration of the inhibitor and replenishes essential nutrients for the cells.

Q4: What is the solvent of choice for this compound?

A4: this compound is soluble in DMSO.[4] Prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in your cell culture medium. Ensure the final DMSO concentration in your assay is consistent across all conditions and ideally below 0.5% to avoid solvent-induced cellular stress.

Troubleshooting Guides

Issue 1: High variability between replicates in my IC50 determination assay.
Potential Cause Troubleshooting Step
Inconsistent cell seeding Ensure a homogenous single-cell suspension before seeding. Pipette cells carefully and mix the cell suspension between seeding replicates.
Inaccurate inhibitor dilutions Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.
Edge effects in multi-well plates Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or water.
Cellular stress Minimize the time cells are exposed to trypsin or other detachment agents. Ensure gentle handling of cells during passaging and seeding.
Issue 2: No significant inhibitory effect observed even at high concentrations of this compound.
Potential Cause Troubleshooting Step
Low STK17B expression in the cell line Verify the expression level of STK17B in your chosen cell line using techniques like Western blot or qPCR. Select a cell line with robust STK17B expression.
Incorrect assay readout Ensure your assay is sensitive enough to detect changes in the STK17B signaling pathway. Consider measuring the phosphorylation of a known downstream target.
Degradation of the inhibitor Prepare fresh dilutions of this compound from a recent stock for each experiment. Store the stock solution at -20°C or -80°C.
Short incubation time The biological effect of STK17B inhibition may require a longer incubation time to manifest. Perform a time-course experiment to determine the optimal duration.
Issue 3: High background signal in the NanoBRET™ Target Engagement Assay.
Potential Cause Troubleshooting Step
Suboptimal NanoLuc®-STK17B and HaloTag®-tracer ratio Optimize the expression levels of the donor and acceptor by titrating the transfection reagent and plasmid DNA concentrations.
Spectral overlap Ensure you are using the appropriate filter sets for the NanoLuc® donor and the red-shifted HaloTag® acceptor to minimize spectral bleed-through.
Autofluorescence of compounds or cells Include control wells with untransfected cells or cells treated with vehicle only to determine the background fluorescence.

Data Presentation

Table 1: In Vitro and Cellular Activity of this compound

Assay TypeTargetIC50 / KdReference
Biochemical Binding AssaySTK17B43 nM (IC50)[1]
Biochemical Binding AssaySTK17B5.6 nM (Kd)[5]
NanoBRET™ Target EngagementSTK17B190 nM (IC50)[1][2]
Biochemical AssaySTK17A4,700 nM (IC50)[4]
Biochemical AssayAURKB>10,000 nM (IC50)[1]
Biochemical AssayCaMKK2>10,000 nM (IC50)[1]

Experimental Protocols

Protocol 1: Optimization of this compound Incubation Time in a Cell-Based Proliferation Assay
  • Cell Seeding:

    • Culture your chosen cell line to 70-80% confluency.

    • Harvest the cells and perform a cell count.

    • Seed the cells in a 96-well plate at a predetermined optimal density.

  • Inhibitor Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., a 7-point dilution series centered around the 190 nM IC50). Include a DMSO-only vehicle control.

  • Incubation Time-Course:

    • Add the diluted this compound or vehicle to the appropriate wells.

    • Incubate the plates for different time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours) at 37°C and 5% CO2.

  • Assay Readout:

    • At each time point, perform a cell viability/proliferation assay (e.g., MTS, resazurin, or CellTiter-Glo®).

    • Measure the signal according to the manufacturer's protocol using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control for each time point.

    • Plot the normalized signal against the inhibitor concentration for each incubation time to generate dose-response curves.

    • Calculate the IC50 value for each time point to determine the optimal incubation duration for achieving a stable and potent inhibitory effect.

Protocol 2: NanoBRET™ Target Engagement Assay for this compound

This protocol is a general guideline and should be optimized for your specific experimental setup.

  • Transfection:

    • Co-transfect your cells (e.g., HEK293) with plasmids encoding for NanoLuc®-STK17B (donor) and HaloTag® (acceptor). Optimize the ratio of the two plasmids to achieve the best assay window.

  • Cell Plating:

    • Plate the transfected cells in a 96-well, white-bottom plate and incubate for 24 hours.

  • Tracer Addition:

    • Add the NanoBRET™ tracer, which binds to the HaloTag®, to the cells at a pre-determined optimal concentration.

  • Inhibitor Treatment:

    • Add serial dilutions of this compound or vehicle control to the wells.

  • Incubation:

    • Incubate the plate for a predetermined time (e.g., 2 hours) at 37°C to allow for inhibitor binding and displacement of the tracer.

  • Signal Detection:

    • Add the Nano-Glo® substrate to all wells.

    • Immediately measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm) using a luminometer equipped with the appropriate filters.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • Plot the NanoBRET™ ratio against the inhibitor concentration to determine the IC50 value for target engagement.

Signaling Pathway and Experimental Workflow Diagrams

STK17B_Signaling_Pathway PKC PKC STK17B STK17B (DRAK2) PKC->STK17B activates Apoptosis Apoptosis STK17B->Apoptosis T_Cell_Activation T-Cell Activation (attenuation) STK17B->T_Cell_Activation Ferroptosis Ferroptosis (suppression) STK17B->Ferroptosis IREB2 IREB2 STK17B->IREB2 phosphorylates HSPB1 HSPB1 STK17B->HSPB1 phosphorylates STAT3 STAT3 STK17B->STAT3 maintains phosphorylation Sgc_stk17B_1 This compound Sgc_stk17B_1->STK17B

Caption: STK17B (DRAK2) signaling pathway and its inhibition by this compound.

Incubation_Time_Optimization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout & Analysis Cell_Culture 1. Culture Cells Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Inhibitor_Dilution 2. Prepare this compound Dilution Series Add_Inhibitor 4. Add Inhibitor to Cells Inhibitor_Dilution->Add_Inhibitor Cell_Seeding->Add_Inhibitor Incubation 5. Incubate for Various Time Points (2-72h) Add_Inhibitor->Incubation Viability_Assay 6. Perform Cell Viability Assay Incubation->Viability_Assay Data_Analysis 7. Analyze Data and Determine Optimal Time Viability_Assay->Data_Analysis

Caption: Experimental workflow for optimizing this compound incubation time.

References

Validation & Comparative

A Comparative Guide to SGC-STK17B-1 and Other STK17B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of SGC-STK17B-1, a potent and selective chemical probe for Serine/Threonine Kinase 17B (STK17B), with other known inhibitors of this kinase. The information presented is supported by experimental data to aid researchers in selecting the most appropriate tool compound for their studies.

Introduction to STK17B

Serine/Threonine Kinase 17B, also known as DRAK2 (DAP Kinase-Related Apoptosis-Inducing Protein Kinase 2), is a member of the Death-Associated Protein Kinase (DAPK) family.[1][2] It is involved in a variety of cellular processes, including apoptosis, autophagy, and T-cell activation.[1][3][4] Dysregulation of STK17B has been implicated in several diseases, including cancer and autoimmune disorders, making it an attractive target for therapeutic intervention.[1][3]

This compound: A Potent and Selective Chemical Probe

This compound is an ATP-competitive inhibitor of STK17B.[5][6] It was developed by the Structural Genomics Consortium (SGC) as a high-quality chemical probe to facilitate the study of STK17B biology.[5][7] A key feature of this compound is its high selectivity for STK17B over other kinases, including its closest homolog, STK17A (DRAK1).[5][6][8] An isomeric negative control, SGC-STK17B-1N, which is significantly less active against STK17B, is also available, providing a valuable tool for validating on-target effects.[5]

Quantitative Comparison of STK17B Inhibitors

The following tables summarize the in vitro potency and selectivity of this compound compared to other known STK17B inhibitors.

Table 1: In Vitro Potency of STK17B Inhibitors

InhibitorIC50 (nM) vs STK17BKd (nM) vs STK17BAssay TypeReference
This compound 34, 435.6Enzymatic, Binding[6][8]
PFE-PKIS 43203.8Binding[5][9][10]
BLU74821.0-Enzymatic[11][12]
Benzofuranone Cpd 41250-Enzymatic[13]
Dovitinib---[14]
Quercetin---[14]

Note: Data for Dovitinib and Quercetin against STK17B specifically is limited as they are known multi-kinase inhibitors.

Table 2: Selectivity Profile of STK17B Inhibitors against STK17A

InhibitorIC50 (nM) vs STK17ASelectivity (STK17A/STK17B IC50)Reference
This compound 4,700>100-fold[8][15]
PFE-PKIS 43- (Kd = 220 nM)~58-fold (Kd based)[10]
BLU74824545-fold[11][12]
Benzofuranone Cpd 41--[13]

Signaling Pathways Involving STK17B

STK17B is implicated in several key signaling pathways. Below are graphical representations of its roles in apoptosis, T-cell activation, and cancer progression.

STK17B_Apoptosis_Pathway Apoptotic Stimuli Apoptotic Stimuli STK17B STK17B (DRAK2) Apoptotic Stimuli->STK17B Pro-Apoptotic\nPathways Pro-Apoptotic Pathways STK17B->Pro-Apoptotic\nPathways Activates Apoptosis Apoptosis Pro-Apoptotic\nPathways->Apoptosis

STK17B in Apoptosis Signaling

STK17B_TCell_Activation TCR T-Cell Receptor (TCR) STK17B STK17B (DRAK2) TCR->STK17B Activates Downstream\nSignaling Downstream Signaling STK17B->Downstream\nSignaling Modulates T-Cell\nActivation T-Cell Activation Downstream\nSignaling->T-Cell\nActivation

STK17B in T-Cell Activation

STK17B_Cancer_Progression STK17B STK17B (Upregulated in some cancers) AKT/GSK-3β/Snail\nPathway AKT/GSK-3β/Snail Pathway STK17B->AKT/GSK-3β/Snail\nPathway Activates EMT Epithelial-Mesenchymal Transition (EMT) AKT/GSK-3β/Snail\nPathway->EMT Tumorigenesis Tumorigenesis EMT->Tumorigenesis Metastasis Metastasis EMT->Metastasis

STK17B in Cancer Progression

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of STK17B inhibitors are provided below.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis p1 Prepare kinase, substrate, and ATP solutions r1 Incubate kinase with inhibitor p1->r1 p2 Serially dilute inhibitor compound p2->r1 r2 Initiate reaction by adding ATP and substrate r1->r2 r3 Incubate at optimal temperature r2->r3 d1 Stop reaction r3->d1 d2 Measure kinase activity (e.g., phosphorylation) d1->d2 a1 Plot kinase activity vs. inhibitor concentration d2->a1 a2 Calculate IC50 value a1->a2

Workflow for an In Vitro Kinase Assay

Protocol Steps:

  • Reagent Preparation:

    • Prepare a solution of the recombinant STK17B kinase in a suitable kinase buffer.

    • Prepare a solution of a generic or specific substrate for STK17B.

    • Prepare a solution of adenosine triphosphate (ATP).

    • Perform serial dilutions of the test inhibitor in an appropriate solvent (e.g., DMSO).

  • Reaction Setup:

    • In a multi-well plate, add the STK17B kinase solution to each well.

    • Add the diluted inhibitor solutions to the respective wells. Include a control well with solvent only.

    • Pre-incubate the kinase and inhibitor for a defined period (e.g., 10-30 minutes) at room temperature.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Measure the extent of substrate phosphorylation. This can be done using various methods, such as:

      • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • Luminescence-based assay: Using an ADP-Glo™ or similar assay that measures the amount of ADP produced.

      • Fluorescence-based assay: Using a phosphospecific antibody that binds to the phosphorylated substrate.

  • Data Analysis:

    • Plot the measured kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the binding of a compound to its target protein within living cells.

NanoBRET_Workflow cluster_prep Cell Preparation cluster_assay Assay cluster_readout Detection cluster_analysis Data Analysis c1 Transfect cells with NanoLuc-STK17B fusion vector c2 Culture cells for protein expression c1->c2 c3 Harvest and resuspend cells c2->c3 a1 Dispense cells into assay plate c3->a1 a2 Add NanoBRET tracer and test compound a1->a2 a3 Incubate at 37°C a2->a3 r1 Add NanoBRET substrate a3->r1 r2 Measure luminescence and BRET signals r1->r2 d1 Calculate BRET ratio r2->d1 d2 Determine IC50 of test compound d1->d2

Workflow for a NanoBRET™ Assay

Protocol Steps:

  • Cell Preparation:

    • Transfect a suitable cell line (e.g., HEK293) with a plasmid encoding a fusion protein of STK17B and NanoLuc® luciferase.

    • Culture the transfected cells for 24-48 hours to allow for expression of the fusion protein.

    • Harvest the cells and resuspend them in an appropriate assay medium.

  • Assay Procedure:

    • Dispense the cell suspension into a multi-well assay plate.

    • Add the NanoBRET™ tracer, a fluorescently labeled ligand that binds to STK17B, to the cells.

    • Add the test compound at various concentrations.

    • Incubate the plate at 37°C in a CO₂ incubator for a defined period (e.g., 2 hours).

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate to the wells.

    • Measure the luminescence signal from the NanoLuc® luciferase (donor) and the BRET signal from the fluorescent tracer (acceptor) using a plate reader equipped with appropriate filters.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • The test compound will compete with the tracer for binding to STK17B, leading to a decrease in the BRET signal.

    • Plot the BRET ratio against the inhibitor concentration and fit the data to determine the IC50 value.

KINOMEscan™ Selectivity Profiling

KINOMEscan™ is a competition binding assay used to determine the selectivity of a compound against a large panel of kinases.

KINOMEscan_Workflow cluster_components Assay Components cluster_process Assay Process cluster_output Data Output comp1 DNA-tagged Kinase proc1 Incubate components comp1->proc1 comp2 Immobilized Ligand comp2->proc1 comp3 Test Compound comp3->proc1 proc2 Wash to remove unbound kinase proc1->proc2 proc3 Quantify bound kinase via qPCR proc2->proc3 out1 Percent of Control proc3->out1 out2 Dissociation Constant (Kd) proc3->out2

Workflow for a KINOMEscan™ Assay

Protocol Principle:

  • Assay Setup: The assay utilizes three main components: a DNA-tagged kinase, a ligand immobilized on a solid support, and the test compound.

  • Competition: The test compound competes with the immobilized ligand for binding to the active site of the kinase.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound.

  • Data Interpretation: The results are typically reported as "percent of control," where the control is the amount of kinase bound in the absence of the test compound. A lower percentage indicates greater inhibition. For strong binders, a dissociation constant (Kd) can be determined by running the assay with a range of compound concentrations. This provides a quantitative measure of the binding affinity.[16][17][18]

Conclusion

This compound stands out as a highly potent and selective chemical probe for studying the biological functions of STK17B. Its well-characterized selectivity profile, particularly against the closely related STK17A, and the availability of a negative control compound make it a superior tool for target validation and downstream biological studies compared to less selective or less characterized inhibitors. For researchers investigating the role of STK17B in various physiological and pathological processes, this compound offers a reliable and specific means to modulate its kinase activity.

References

Validating SGC-STK17B-1 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methods to validate the cellular target engagement of SGC-STK17B-1, a potent and selective chemical probe for Serine/Threonine Kinase 17B (STK17B), also known as DRAK2. We will explore various experimental approaches, compare their advantages and limitations, and provide detailed protocols for key techniques.

This compound is an ATP-competitive inhibitor of STK17B with a reported IC50 of 34 nM and a Kd of 5.6 nM.[1] It demonstrates high selectivity, notably being over 30-fold more selective for STK17B than its closest off-targets, STK17A/DRAK1, AURKB, and CaMKK2.[2][3] A structurally similar but inactive analog, SGC-STK17B-1N, is available as a negative control, which is crucial for validating on-target effects.[3][4] Understanding and confirming the direct interaction of this probe with its intended target within a cellular context is paramount for the accurate interpretation of experimental results.

Comparative Analysis of Target Engagement Methods

Several techniques can be employed to confirm that this compound engages STK17B within living cells. The choice of method will depend on the specific experimental question, available resources, and desired throughput.

Method Principle Measures Advantages Disadvantages
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged kinase and a fluorescent tracer.Direct binding of the compound to the target protein in live cells.Quantitative measurement of intracellular potency (IC50). High-throughput compatible.[5][6][7]Requires genetic modification of cells to express the fusion protein. The tracer's binding mode could potentially influence results.[5]
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Target engagement by observing a shift in the protein's melting temperature.Label-free and does not require compound modification. Can be performed on endogenous proteins.Lower throughput than NanoBRET. May not be suitable for all targets.
Chemoproteomics (e.g., Kinobeads) Affinity chromatography using immobilized broad-spectrum kinase inhibitors to pull down kinases from cell lysates.Changes in the kinase's ability to bind to the beads upon inhibitor treatment.Profiles inhibitor engagement across a wide range of endogenous kinases.[8]Typically performed on cell lysates, not intact cells, which may not fully reflect the intracellular environment.[8]
Phospho-protein Western Blotting Immunodetection of the phosphorylation status of a known downstream substrate of the target kinase.Functional consequence of target inhibition.Measures the functional outcome of target engagement. Uses standard laboratory techniques.Relies on the availability of a known, specific substrate and a high-quality phospho-specific antibody. Indirect measure of target binding.
Cellular Phosphorylation Assays Quantification of substrate phosphorylation using methods like ELISA or AlphaLISA.Kinase activity in a cellular context.[5]Can be more quantitative and higher throughput than Western blotting.[5]Requires a known substrate and specific antibodies.[5]

Experimental Protocols

NanoBRET™ Target Engagement Assay

This protocol is adapted from methodologies used to validate this compound's cellular engagement.[3]

Objective: To quantitatively measure the intracellular potency (IC50) of this compound against STK17B in live cells.

Materials:

  • HEK293 cells

  • Plasmid encoding STK17B-NanoLuc® fusion protein

  • Lipofectamine® 3000 or other transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • DMEM supplemented with 10% FBS

  • NanoBRET™ Tracer

  • This compound and SGC-STK17B-1N (negative control)

  • NanoBRET™ Nano-Glo® Substrate

  • White, opaque 96-well assay plates

  • Luminometer capable of measuring BRET signals (e.g., with 450 nm and 610 nm filters)

Procedure:

  • Cell Transfection:

    • Plate HEK293 cells in a 6-well plate and grow to ~70-80% confluency.

    • Transfect the cells with the STK17B-NanoLuc® plasmid according to the transfection reagent manufacturer's protocol.

    • Incubate for 24 hours.

  • Cell Plating for Assay:

    • Harvest the transfected cells and resuspend in DMEM with 10% FBS.

    • Plate the cells into a white, opaque 96-well plate at a density of 2 x 10^4 cells per well in 100 µL.

    • Incubate for another 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and SGC-STK17B-1N in Opti-MEM™. A typical concentration range would be from 10 µM down to 0.1 nM.

    • Add the tracer to the compound dilutions at the recommended concentration.

    • Remove the media from the cells and add 50 µL of the compound/tracer mix to each well.

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Signal Detection:

    • Prepare the Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add 25 µL of the substrate to each well.

    • Read the plate on a luminometer, measuring both the donor (450 nm) and acceptor (610 nm) emission.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor signal by the donor signal.

    • Normalize the data to the vehicle control (DMSO) and a control with a high concentration of a known binder.

    • Plot the normalized BRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Phospho-protein Western Blotting

Objective: To qualitatively assess the functional consequence of STK17B inhibition by this compound by measuring the phosphorylation of a downstream substrate.

Note: A well-validated and specific downstream substrate of STK17B is crucial for this assay.

Materials:

  • Cell line expressing STK17B and the substrate of interest (e.g., T-cells or B-cells where STK17B is predominantly expressed[3])

  • This compound and SGC-STK17B-1N

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-substrate (specific to the STK17B phosphorylation site), anti-total-substrate, anti-STK17B, and anti-loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells and grow to desired confluency.

    • Treat cells with increasing concentrations of this compound and a high concentration of SGC-STK17B-1N for a predetermined time (e.g., 1-4 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-substrate antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and develop the blot using an ECL substrate.

    • Image the blot.

  • Blot Stripping and Reprobing:

    • Strip the membrane according to a standard protocol.

    • Reprobe the membrane with antibodies against the total substrate, total STK17B, and a loading control to ensure equal protein loading and to assess the total protein levels.

  • Data Analysis:

    • Quantify the band intensities for the phospho-protein and the total protein.

    • Normalize the phospho-protein signal to the total protein signal for each sample.

    • Compare the normalized phospho-protein levels across the different treatment conditions. A dose-dependent decrease in phosphorylation with this compound treatment, but not with the negative control, would indicate on-target activity.

Visualizations

STK17B_Signaling_Pathway cluster_input Upstream Signals cluster_kinase STK17B (DRAK2) cluster_output Downstream Effects Signal Signal STK17B STK17B Signal->STK17B Activates Substrate Substrate STK17B->Substrate Phosphorylates Phospho_Substrate Phospho_Substrate Substrate->Phospho_Substrate Cellular_Response Cellular_Response Phospho_Substrate->Cellular_Response Leads to SGC_STK17B_1 This compound SGC_STK17B_1->STK17B Inhibits NanoBRET_Workflow Start Start Transfect Transfect Cells with STK17B-NanoLuc® Start->Transfect Plate Plate Transfected Cells in 96-well Plate Transfect->Plate Treat Treat with this compound and Tracer Plate->Treat Incubate Incubate (2 hours) Treat->Incubate Add_Substrate Add Nano-Glo® Substrate Incubate->Add_Substrate Read Read BRET Signal (450nm & 610nm) Add_Substrate->Read Analyze Calculate BRET Ratio and Determine IC50 Read->Analyze End End Analyze->End Probe_Comparison cluster_active Active Probe cluster_inactive Negative Control Probe Chemical Probes for STK17B SGC_STK17B_1 This compound Probe->SGC_STK17B_1 SGC_STK17B_1N SGC-STK17B-1N Probe->SGC_STK17B_1N Properties1 Potent STK17B Inhibitor (Cellular IC50 ~190 nM) High Selectivity SGC_STK17B_1->Properties1 Properties2 Structurally Similar >100-fold less active (Cellular IC50 >10,000 nM) SGC_STK17B_1N->Properties2

References

Cross-Validation of STK17B Inhibition: A Comparative Guide to Sgc-stk17B-1 and siRNA Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key methods for studying the function of Serine/Threonine Kinase 17B (STK17B), also known as DRAK2: the chemical probe Sgc-stk17B-1 and siRNA-mediated knockdown. Understanding the nuances, strengths, and limitations of each approach is critical for robust target validation and drug discovery efforts. This document summarizes key performance data, details experimental protocols, and visualizes relevant biological pathways to aid in experimental design and data interpretation.

At a Glance: this compound vs. siRNA Knockdown

FeatureThis compoundsiRNA Knockdown of STK17B
Mechanism of Action ATP-competitive inhibitor of STK17B kinase activity[1][2]Post-transcriptional gene silencing, leading to reduced STK17B protein levels[3]
Potency/Efficiency Biochemical IC₅₀: 34 nM Cellular IC₅₀ (NanoBRET): 190 nM[4]Highly efficient knockdown of STK17B mRNA and protein expression[3]
Selectivity Highly selective for STK17B over other kinases, including the close homolog STK17A.[4][5] A negative control compound, SGC-STK17B-1N, is available.[4]Highly specific to the STK17B mRNA sequence.
Temporal Control Acute, reversible inhibition of kinase activity.Slower onset of action (requires protein turnover), longer-lasting effect.
Off-Target Effects Potential for off-target kinase inhibition, though this compound is highly selective.[6]Potential for off-target gene silencing and activation of innate immune responses.
Typical Applications Studying the direct consequences of STK17B kinase activity inhibition in various cellular processes.Validating the role of STK17B protein presence in cellular functions.

Phenotypic Effects: A Comparative Overview

Inhibition of STK17B, either through the chemical probe this compound or by siRNA knockdown, has been shown to impact several key cellular processes, particularly in the context of cancer and immunology.

Cancer Cell Proliferation, Migration, and Invasion

Studies utilizing siRNA to knockdown STK17B in ovarian cancer cell lines have demonstrated a significant role for this kinase in promoting cancer progression.[3][7][8] Silencing STK17B expression leads to a marked decrease in cell proliferation, migration, and invasion.[3][8]

Table 1: Effects of STK17B siRNA Knockdown on Ovarian Cancer Cells [3][8]

Cell LineAssayPhenotypic Effect of si-STK17B
SKOV3CCK-8 (Proliferation)Decreased
OV8CCK-8 (Proliferation)Decreased
SKOV3EdU (Proliferation)Decreased
OV8EdU (Proliferation)Decreased
SKOV3Scratch Assay (Migration)Decreased
OV8Scratch Assay (Migration)Decreased
SKOV3Transwell Assay (Migration)Decreased
OV8Transwell Assay (Migration)Decreased
SKOV3Transwell Assay (Invasion)Decreased
OV8Transwell Assay (Invasion)Decreased

While direct studies of this compound on ovarian cancer cell proliferation and invasion are not yet available, the consistent effects observed with siRNA knockdown strongly suggest that inhibition of STK17B's kinase activity is a key driver of these phenotypes. It is plausible that treatment with this compound would yield similar results, providing a pharmacological approach to replicate the genetic knockdown phenotype.

T-Cell Activation

In the context of immunology, STK17B has been identified as a negative regulator of T-cell activation.[2][9] Studies using STK17B inhibitors have shown that blocking the kinase activity of STK17B can enhance T-cell responses.[2][9]

Table 2: Effects of STK17B Inhibition on T-Cell Activation [2]

Inhibition MethodModel SystemPhenotypic Effect
STK17B InhibitorsMouse T-cell activation assayEnhanced IL-2 production
STK17B InhibitorsHuman T-cells activated with bispecific antibodyStronger cytokine secretion
STK17B InhibitorsIn vivo mouse modelEnhanced priming of naïve T-cells

These findings highlight the potential of STK17B inhibitors as modulators of the immune response.

Signaling Pathways

STK17B is implicated in signaling pathways that control cell survival, proliferation, and motility. One of the key pathways identified in cancer is the AKT/GSK-3β/Snail signaling cascade, which regulates the epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis.[7][8][10]

STK17B_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core STK17B-Mediated Signaling cluster_downstream Downstream Effects miR-455-3p miR-455-3p STK17B STK17B miR-455-3p->STK17B inhibits AKT AKT STK17B->AKT activates GSK-3β GSK-3β AKT->GSK-3β inhibits Snail Snail GSK-3β->Snail inhibits EMT EMT Snail->EMT Proliferation Proliferation EMT->Proliferation Metastasis Metastasis EMT->Metastasis

STK17B signaling in cancer progression.

Experimental Workflows

To ensure robust and reproducible results, it is essential to validate the effects of a chemical probe with a genetic method like siRNA knockdown. The following workflow outlines a general approach for cross-validating the effects of this compound.

Cross_Validation_Workflow cluster_setup Experimental Setup cluster_treatments Treatment Groups cluster_assays Phenotypic and Molecular Assays cluster_analysis Data Analysis and Comparison Cell_Culture Seed cells for parallel experiments Sgc_Treatment Treat with this compound (and negative control SGC-STK17B-1N) Cell_Culture->Sgc_Treatment siRNA_Treatment Transfect with STK17B siRNA (and scrambled siRNA control) Cell_Culture->siRNA_Treatment Phenotypic_Assays Perform phenotypic assays (e.g., Proliferation, Migration, Invasion) Sgc_Treatment->Phenotypic_Assays Molecular_Assays Perform molecular analysis (e.g., Western Blot for STK17B levels, phospho-protein analysis) Sgc_Treatment->Molecular_Assays siRNA_Treatment->Phenotypic_Assays siRNA_Treatment->Molecular_Assays Data_Comparison Compare phenotypic and molecular readouts between this compound and siRNA Phenotypic_Assays->Data_Comparison Molecular_Assays->Data_Comparison

References

Confirming the On-Target Effects of SGC-STK17B-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the specific on-target activity of a chemical probe is paramount. This guide provides a comprehensive comparison of SGC-STK17B-1, a potent and selective inhibitor of Serine/Threonine Kinase 17B (STK17B), also known as DRAK2, against alternative compounds and outlines the key experimental data supporting its on-target effects.

This compound has been rigorously evaluated through a series of biochemical and cellular assays to confirm its potency, selectivity, and direct engagement with its intended target, STK17B. This guide will delve into the experimental data from NanoBRET target engagement assays, broad-panel kinase screening, and the use of a negative control compound to provide a clear picture of its on-target efficacy.

In Vitro and Cellular Potency of this compound

This compound demonstrates high potency against STK17B in both biochemical and cellular environments. In a binding assay, it showed a potency of 43 nM.[1] Cellular target engagement, a critical measure of a compound's effectiveness in a more physiologically relevant setting, was assessed using the NanoBRET assay in HEK293 cells. In this assay, this compound exhibited a half-maximal inhibitory concentration (IC50) of 190 nM against STK17B.[1] In contrast, its inactive analog, SGC-STK17B-1N, showed no significant activity (IC50 > 10,000 nM), highlighting the specific structural requirements for STK17B inhibition.[1]

Compound Assay Type Target Potency (IC50/Kd) Cell Line
This compound Binding AssaySTK17B43 nMN/A
This compound NanoBRETSTK17B190 nMHEK293
SGC-STK17B-1N (Negative Control) NanoBRETSTK17B>10,000 nMHEK293
This compound NanoBRETDRAK1>10,000 nMHEK293
This compound NanoBRETAURKB>10,000 nMHEK293

Kinase Selectivity Profile

To assess the selectivity of this compound, it was profiled against a panel of 403 wild-type kinases in the KINOMEscan assay at a concentration of 1 µM.[1] The results demonstrated high selectivity for STK17B. While a few potential off-targets were identified, subsequent Kd determination and NanoBRET assays confirmed that this compound maintains a significant selectivity window. For instance, the probe is over 30-fold more selective for STK17B compared to the closest off-targets STK17A/DRAK1, AURKB, and CaMKK2.[1]

Target Kinase This compound Kd Selectivity Fold vs. STK17B
STK17B (DRAK2) 34 nM1
STK17A (DRAK1) >10,000 nM>294
AURKB >10,000 nM>294
CaMKK2 >1,000 nM>29

Experimental Protocols

NanoBRET Target Engagement Assay

The NanoBRET assay is a live-cell method to quantify ligand binding to a target protein.[2] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc luciferase-tagged target protein (donor) and a fluorescently labeled tracer that binds to the same target (acceptor).[2] Competitive displacement of the tracer by a test compound results in a loss of BRET signal, which is used to determine the compound's intracellular potency.[2]

Workflow:

  • Cell Transfection: HEK293 cells are transiently transfected with a plasmid encoding the full-length STK17B protein fused to NanoLuc luciferase.

  • Cell Plating: Transfected cells are plated into 96-well plates.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or the negative control.

  • Tracer Addition: A fluorescently labeled kinase tracer is added to the wells.

  • Signal Measurement: The BRET signal is measured using a luminometer capable of detecting both donor and acceptor emissions.

  • Data Analysis: The ratio of acceptor to donor emission is calculated, and IC50 values are determined by fitting the data to a dose-response curve.

NanoBRET_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Transfection HEK293 cells transfected with STK17B-NanoLuc Plating Transfected cells plated in 96-well plates Transfection->Plating Compound Add this compound (serial dilution) Plating->Compound Tracer Add fluorescent tracer Compound->Tracer Measure Measure BRET signal Tracer->Measure Analysis Calculate BRET ratio and determine IC50 Measure->Analysis

NanoBRET Target Engagement Assay Workflow.
KINOMEscan Selectivity Profiling

KINOMEscan is a competition binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases. The assay utilizes DNA-tagged kinases, and the amount of kinase bound to an immobilized ligand is measured by qPCR.

Workflow:

  • Compound Incubation: this compound is incubated with a panel of DNA-tagged kinases.

  • Competition: The compound competes with an immobilized, active-site directed ligand for binding to the kinases.

  • Capture: The kinase-ligand complexes are captured on a solid support.

  • Washing: Unbound components are washed away.

  • Elution and Quantification: The amount of bound kinase is determined by eluting the DNA tags and quantifying them using qPCR.

  • Data Analysis: The results are typically expressed as a percentage of the control, and dissociation constants (Kd) can be determined for significant interactions.

KINOMEscan_Workflow cluster_binding Binding Competition cluster_detection Detection cluster_result Result Incubation Incubate this compound with DNA-tagged kinase panel Competition Compound competes with immobilized ligand Incubation->Competition Capture Capture kinase-ligand complexes Competition->Capture Wash Wash away unbound components Capture->Wash Elute Elute and quantify DNA tags via qPCR Wash->Elute Analysis Determine % inhibition and calculate Kd Elute->Analysis

KINOMEscan Selectivity Profiling Workflow.

Signaling Pathway Context

STK17B is a member of the Death-Associated Protein Kinase (DAPK) family.[1] These kinases are involved in regulating apoptosis, autophagy, and inflammation. By selectively inhibiting STK17B, this compound allows for the specific interrogation of its role in these pathways, distinguishing its functions from those of other DAPK family members like STK17A (DRAK1).

DAPK_Signaling cluster_stimuli Upstream Stimuli cluster_dapk DAPK Family Kinases cluster_pathways Downstream Cellular Processes Stimuli Various Cellular Stressors (e.g., IFN-γ, TNF-α) DAPK1 DAPK1 Stimuli->DAPK1 STK17B STK17B (DRAK2) Stimuli->STK17B STK17A STK17A (DRAK1) Stimuli->STK17A Apoptosis Apoptosis DAPK1->Apoptosis STK17B->Apoptosis Inflammation Inflammation STK17B->Inflammation Autophagy Autophagy STK17A->Autophagy SGC This compound SGC->STK17B

References

SGC-STK17B-1: A Comparative Analysis of Selectivity Against AURKB and CaMKK2

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

SGC-STK17B-1 is a potent and selective, ATP-competitive chemical probe for the Serine/Threonine Kinase 17B (STK17B), also known as DRAK2.[1][2][3] STK17B is a member of the death-associated protein kinase (DAPK) family, which is implicated in cellular processes such as apoptosis, autophagy, and immune responses.[4][5] Given its role in various diseases, including autoimmune disorders and cancer, highly selective inhibitors are crucial for elucidating its specific biological functions.[1][6][7] This guide provides a detailed comparison of the selectivity of this compound against two potential off-target kinases: Aurora Kinase B (AURKB) and Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2).

Quantitative Selectivity Data

The selectivity of this compound has been rigorously evaluated through various biochemical and cellular assays. The following tables summarize the key quantitative data, comparing its activity on the intended target, STK17B, with its activity on AURKB and CaMKK2.

In Vitro Binding and Potency

This table summarizes the biochemical assay data for this compound.

TargetAssay TypePotency (IC50/Kd)Selectivity Fold (vs. STK17B)Reference
STK17B Binding Assay (Luceome)43 nM (Potency)-[1]
KinaseSeeker Split Luciferase34 nM (Kd)-[8]
KINOMEscan3.8 nM (Kd)-[7]
AURKB KINOMEscan>30-fold less potent than STK17B>30x[1][8]
CaMKK2 KINOMEscan>30-fold less potent than STK17B>30x[1][8]
STK17A (closest homolog) KINOMEscan220 nM (Kd)~58x[7]
Cellular Target Engagement

This table presents the data from cell-based assays, which measure the inhibitor's activity within a cellular environment.

TargetAssay TypePotency (IC50)Selectivity Fold (vs. STK17B)Reference
STK17B NanoBRET (HEK293 cells)190 nM-[1]
AURKB NanoBRET (HEK293 cells)>10,000 nM>52x[1][9]
CaMKK2 NanoBRET (HEK293 cells)2,400 nM~12.6x[8][9]
STK17A NanoBRET (HEK293 cells)>10,000 nM>52x[9]
SGC-STK17B-1N (Negative Control) NanoBRET (HEK293 cells)>10,000 nM (against STK17B)-[1]

Summary of Selectivity: The data demonstrates that this compound is a highly selective inhibitor for STK17B. In biochemical assays, it shows over 30-fold selectivity against both AURKB and CaMKK2.[1][8] In cellular assays, the selectivity against AURKB is even more pronounced (>52-fold).[1] While there is some off-target activity on CaMKK2 in cells, this compound is still over 10 times more potent for STK17B.[8][9] The availability of a structurally similar but inactive negative control, SGC-STK17B-1N, further strengthens its utility as a chemical probe.[1][10]

Experimental Protocols

Detailed methodologies are crucial for interpreting the selectivity data and for designing further experiments.

KINOMEscan™ Assay (Eurofins DiscoverX)

The KINOMEscan™ assay is a competition binding assay used to quantify the interactions between a test compound and a large panel of kinases.

  • Principle: The assay measures the ability of a compound to displace a proprietary, ATP-site-directed ligand from the kinase of interest. The amount of kinase captured by an immobilized ligand is measured using a quantitative PCR (qPCR) method.

  • Procedure:

    • A panel of 403 wild-type kinases is used for the initial broad screening.[1][8]

    • This compound was initially screened at a concentration of 1 µM.[1]

    • Kinases showing significant inhibition (e.g., >90% inhibition) are identified as potential off-targets.[1]

    • For these potential off-targets, a dissociation constant (Kd) is determined by running the assay with a range of compound concentrations to generate a binding curve.

NanoBRET™ Cellular Target Engagement Assay (Promega)

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures compound binding to a specific protein target in live cells.

  • Principle: The assay relies on energy transfer between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled tracer that binds to the kinase's active site (the energy acceptor). A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.

  • Procedure:

    • HEK293 cells are transiently transfected with a plasmid encoding the target kinase (e.g., STK17B, AURKB, or CaMKK2) fused to NanoLuc® luciferase.[1]

    • The transfected cells are plated and then treated with a range of concentrations of the test compound (this compound).

    • The NanoBRET™ tracer is added to the cells.

    • The NanoLuc® substrate is added to generate the donor signal.

    • Both donor and acceptor emission signals are measured. The BRET ratio is calculated and plotted against the compound concentration to determine the IC50 value.[1]

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow and the relevant signaling pathways.

G cluster_0 Biochemical Assays (In Vitro) cluster_1 Cellular Assays (In Cellulo) cluster_2 Validation a Broad Kinase Panel Screen (e.g., KINOMEscan @ 1µM) b Identify Potential Off-Targets (>90% Inhibition) a->b c Determine Dissociation Constant (Kd) (Dose-Response Curve) b->c g Confirm Selectivity Profile c->g High in vitro selectivity d Cellular Target Engagement (e.g., NanoBRET Assay) e Determine IC50 in Live Cells d->e f Validate with Negative Control e->f e->g High cellular selectivity h Phenotypic Assays g->h Proceed with validated probe G STK17B STK17B (DRAK2) AKT AKT STK17B->AKT activates Apoptosis Apoptosis STK17B->Apoptosis regulates Autophagy Autophagy STK17B->Autophagy regulates TCell T-Cell Activation Threshold STK17B->TCell regulates GSK3B GSK-3β AKT->GSK3B inhibits Snail Snail GSK3B->Snail inhibits EMT Epithelial-Mesenchymal Transition (EMT) Snail->EMT promotes SGC_probe This compound SGC_probe->STK17B inhibits G AURKB AURKB PI3K PI3K AURKB->PI3K activates Cytokinesis Cytokinesis AURKB->Cytokinesis regulates Spindle Spindle Assembly Checkpoint AURKB->Spindle regulates AKT AKT PI3K->AKT activates EMT EMT & Metastasis AKT->EMT G Ca_Signal Intracellular Ca²⁺ Signal CaMKK2 CaMKK2 Ca_Signal->CaMKK2 activates CaMK1 CaMK1 CaMKK2->CaMK1 activates CaMK4 CaMK4 CaMKK2->CaMK4 activates AMPK AMPK CaMKK2->AMPK activates AKT AKT/PKB CaMKK2->AKT activates Gene Gene Expression CaMK4->Gene Metabolism Energy Metabolism AMPK->Metabolism

References

Confirming the Phenotype of STK17B Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Serine/Threonine Kinase 17B (STK17B), also known as DRAK2, has emerged as a promising therapeutic target in oncology and autoimmune diseases due to its role in regulating apoptosis, autophagy, and T-cell activation.[1][2][3] This guide provides a comprehensive comparison of methods to confirm the phenotype of STK17B inhibition, supported by experimental data and detailed protocols.

Direct Target Engagement and Enzymatic Activity

Confirming that a compound directly interacts with and inhibits the kinase activity of STK17B is the foundational step in characterizing its effects. Several biochemical and cellular assays can be employed for this purpose.

Comparison of In Vitro Assays for STK17B Inhibition
Assay TypePrincipleKey ParametersAdvantagesDisadvantagesReference Compound Example
KinaseSeeker Binding Assay Split luciferase-based assay measuring compound binding to STK17B.IC50, KdHigh throughput, direct measure of binding.Does not directly measure kinase inhibition.PFE-PKIS 43 (IC50 = 20 nM)[4]
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding to STK17B in live cells.IC50Cellular context, measures intracellular target engagement.Requires cell line engineering.PFE-PKIS 43 (IC50 = 210 nM in HEK293 cells)[5]
Enzymatic Kinase Assay (e.g., ADP-Glo™) Luminescence-based assay that quantifies ADP produced during the kinase reaction.IC50Direct measure of kinase inhibition, high-throughput.In vitro, may not reflect cellular activity.Compound 16 (IC50 = 0.86 µM)[3]
Sox-based Fluorescence Assay Real-time measurement of enzyme activity using a sulfonamido-oxine (Sox) chromophore peptide substrate.IC50Real-time kinetics, high sensitivity.Requires specific peptide substrates.BLU7482 (selective inhibitor)[6]
Experimental Protocol: NanoBRET™ Target Engagement Assay

This protocol is adapted from methodologies described for measuring intracellular STK17B target engagement.[5]

Objective: To quantify the binding of an inhibitor to STK17B within living cells.

Materials:

  • HEK293 cells

  • Plasmid encoding STK17B-NanoLuc® fusion protein

  • NanoBRET™ tracer

  • Test inhibitor compounds

  • Opti-MEM® I Reduced Serum Medium

  • 96-well white-bottom cell culture plates

  • Luminometer capable of measuring BRET

Procedure:

  • Transfection: Transfect HEK293 cells with the STK17B-NanoLuc® fusion plasmid and seed into 96-well plates. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test inhibitor. Add the compounds to the cells and incubate for a specified period (e.g., 2 hours).

  • Tracer Addition: Add the NanoBRET™ tracer to all wells.

  • BRET Measurement: Measure the NanoLuc® emission (donor) and the tracer emission (acceptor) using a luminometer.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Cellular Phenotypes of STK17B Inhibition

Inhibition of STK17B leads to distinct cellular phenotypes, primarily related to apoptosis, autophagy, and T-cell activation.

Apoptosis and Autophagy

STK17B is implicated in the regulation of programmed cell death and cellular recycling processes.[1]

Key Experiments:

  • Apoptosis Assays:

    • Annexin V/Propidium Iodide (PI) Staining: Differentiates between apoptotic and necrotic cells via flow cytometry.

    • Caspase Activity Assays: Measures the activity of executioner caspases (e.g., Caspase-3/7) using luminescence or fluorescence-based assays.

  • Autophagy Assays:

    • LC3-II Puncta Formation: Immunofluorescence microscopy to visualize the formation of autophagosomes.

    • Western Blot for LC3-II: Quantification of the lipidated form of LC3, a marker of autophagosome formation.

T-Cell Activation

A key phenotype of STK17B inhibition is the enhancement of T-cell activation, making it an attractive target for cancer immunotherapy.[6][7]

Comparison of T-Cell Activation Assays
AssayPhenotypic ReadoutMethodKey Findings with STK17B Inhibitors
Cytokine Secretion Assay Increased production of IL-2 and IFN-γ.ELISA, Luminex, or intracellular flow cytometry.STK17B inhibitors enhance IL-2 production in mouse and human T-cells.[6][7]
T-Cell Activation Marker Expression Upregulation of CD69 and CD25.Flow cytometry.In vivo STK17B inhibition leads to upregulation of CD69.[6][7]
Calcium Flux Assay Enhanced intracellular calcium flux upon TCR activation.Fluorescence-based assays (e.g., FLIPR).STK17B inhibition enhances calcium flux in human T-cells.[2]
Experimental Protocol: In Vitro T-Cell Activation Assay

This protocol is based on methods used to assess the impact of STK17B inhibitors on T-cell function.[6]

Objective: To measure the effect of STK17B inhibitors on cytokine production by activated T-cells.

Materials:

  • Primary mouse or human T-cells

  • Anti-CD3 and anti-CD28 antibodies

  • Test inhibitor compounds

  • Cell culture medium (e.g., RPMI-1640)

  • 96-well cell culture plates

  • ELISA kit for IL-2 or IFN-γ

Procedure:

  • Plate Coating: Coat a 96-well plate with anti-CD3 antibody overnight at 4°C.

  • Cell Plating: Isolate T-cells and plate them in the coated wells.

  • Compound and Co-stimulation: Add serial dilutions of the test inhibitor and soluble anti-CD28 antibody to the cells.

  • Incubation: Incubate the cells for 48-72 hours.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of IL-2 or IFN-γ using an ELISA kit.

  • Data Analysis: Plot the cytokine concentration against the inhibitor concentration to determine the EC50 value.

In Vivo Confirmation of STK17B Inhibition Phenotype

Translating in vitro findings to a whole-organism context is crucial for validating the therapeutic potential of STK17B inhibitors.

Pharmacodynamic Readout: Myosin Light Chain 2 (MLC2) Phosphorylation

Mass spectrometry-based phosphoproteomics has identified Serine 19 on myosin light chain 2 (MLC2) as a direct substrate of STK17B.[6][7] This provides a robust pharmacodynamic marker for assessing target engagement in vivo.

Experimental Protocol: Flow Cytometry-based Phospho-MLC2 Assay

This protocol is adapted from a method developed for in vivo assessment of STK17B inhibition.[6]

Objective: To measure the phosphorylation of MLC2 in T-cells from treated animals.

Materials:

  • Blood or spleen samples from mice treated with an STK17B inhibitor.

  • Anti-CD3 antibody

  • Fixation/Permeabilization buffers

  • Phospho-specific antibody against pMLC2 (Ser19)

  • Flow cytometer

Procedure:

  • Cell Staining: Stain single-cell suspensions with an anti-CD3 antibody.

  • Fixation and Permeabilization: Fix and permeabilize the cells to allow for intracellular staining.

  • Intracellular Staining: Stain the cells with the phospho-MLC2 antibody.

  • Flow Cytometry: Acquire data on a flow cytometer, gating on the CD3+ T-cell population.

  • Data Analysis: Quantify the median fluorescence intensity (MFI) of the pMLC2 signal in T-cells from treated versus vehicle control groups.

In Vivo Efficacy Models
  • Syngeneic Mouse Tumor Models: To evaluate the anti-tumor efficacy of STK17B inhibitors, often in combination with checkpoint inhibitors like anti-PD-L1.[6][7] Phenotypic readouts include tumor growth inhibition and analysis of the tumor immune infiltrate.

  • Autoimmune Disease Models: STK17B knockout mice have shown resistance to experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[5]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in STK17B signaling and the experimental approaches to study them is essential for a clear understanding.

STK17B Signaling Pathways

STK17B_Signaling_Pathway TCR TCR Activation PLCG PLCγ TCR->PLCG PKD PKD PLCG->PKD STK17B STK17B (DRAK2) PKD->STK17B Ca_Flux Calcium Flux STK17B->Ca_Flux Inhibits Apoptosis Apoptosis STK17B->Apoptosis Autophagy Autophagy STK17B->Autophagy AKT AKT STK17B->AKT MLC2 Myosin Light Chain 2 (MLC2) STK17B->MLC2 Phosphorylates T_Cell_Activation T-Cell Activation (IL-2, IFN-γ, CD69) Ca_Flux->T_Cell_Activation GSK3B GSK-3β AKT->GSK3B Snail Snail GSK3B->Snail EMT Epithelial-Mesenchymal Transition (EMT) Snail->EMT Metastasis Carcinogenesis & Metastasis EMT->Metastasis pMLC2 pMLC2 (Ser19)

Caption: STK17B signaling in T-cell activation, apoptosis, and metastasis.

Experimental Workflow for Confirming STK17B Inhibition Phenotype

STK17B_Inhibition_Workflow Inhibitor STK17B Inhibitor In_Vitro In Vitro Assays Inhibitor->In_Vitro Cellular Cellular Assays Inhibitor->Cellular In_Vivo In Vivo Models Inhibitor->In_Vivo Binding Target Binding (NanoBRET, KinaseSeeker) In_Vitro->Binding Enzymatic Enzymatic Inhibition (ADP-Glo, Sox-based) In_Vitro->Enzymatic Phenotype Confirmed STK17B Inhibition Phenotype Binding->Phenotype Enzymatic->Phenotype Apoptosis_Assay Apoptosis Assays (Annexin V, Caspase) Cellular->Apoptosis_Assay TCell_Assay T-Cell Activation (Cytokine, CD69) Cellular->TCell_Assay Phospho Phosphoproteomics (Substrate ID) Cellular->Phospho Apoptosis_Assay->Phenotype TCell_Assay->Phenotype PD_Assay Pharmacodynamics (pMLC2 Flow Cytometry) In_Vivo->PD_Assay Efficacy Efficacy Studies (Tumor Models) In_Vivo->Efficacy PD_Assay->Phenotype Efficacy->Phenotype

Caption: Workflow for validating the phenotype of STK17B inhibition.

By employing a combination of these biochemical, cellular, and in vivo assays, researchers can robustly confirm the phenotype of STK17B inhibition and effectively evaluate the therapeutic potential of novel STK17B inhibitors.

References

Validating the ATP-Competitive Binding of Sgc-stk17B-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Sgc-stk17B-1, a potent and selective ATP-competitive inhibitor of Serine/Threonine Kinase 17B (STK17B), also known as DRAK2. The following sections detail the experimental data supporting its binding validation, compare its performance with alternative inhibitors, and provide comprehensive experimental protocols for key assays.

Comparative Analysis of STK17B Inhibitors

This compound stands out for its high potency and selectivity for STK17B. The following table summarizes its performance in comparison to other known STK17B inhibitors and a negative control compound, SGC-STK17B-1N. This data is crucial for researchers selecting the appropriate chemical probe for their studies.

CompoundTargetIC50 (nM)Kd (nM)Assay TypeNotes
This compound STK17B 34 [1][2]5.6 [1]BiochemicalPotent and selective STK17B inhibitor.
STK17B190[2][3]-NanoBRET (Cellular)Demonstrates excellent cell permeability and target engagement.
STK17A4,700[4]>30-fold selective over STK17A[3]BiochemicalHigh selectivity against the closely related STK17A.
CAMKK15,000-9,000[2]-BiochemicalOff-target kinase.
AURKB5,000-9,000[2]-BiochemicalOff-target kinase.
SGC-STK17B-1NSTK17B>10,000[3]>100-fold lower activity than this compound[5][6]NanoBRET (Cellular)Inactive regioisomer, serves as an excellent negative control.
DRAK2-IN-1DRAK2 (STK17B)30.26BiochemicalPotent STK17B inhibitor.
DRAK1 (STK17A)51-BiochemicalAlso inhibits DRAK1.
STK17A/B-IN-1STK17A23-BiochemicalPotent inhibitor of STK17A, also active against STK17B.
Dual DRAK1/2 inhibitor 1DRAK2 (STK17B)8609BiochemicalDual inhibitor of DRAK1 and DRAK2.
DRAK1 (STK17A)22505Biochemical

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for reproducing and validating the findings.

KINOMEscan™ Assay: Profiling Inhibitor Specificity

The KINOMEscan™ assay is a competition binding assay used to determine the binding affinity of a test compound against a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified using quantitative PCR (qPCR) of a DNA tag fused to the kinase.

Protocol Outline:

  • Kinase-tagged Phage Preparation: Kinases are fused to a T7 bacteriophage.

  • Immobilization of Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.

  • Competition Assay: The kinase-phage fusion is incubated with the immobilized ligand and the test compound (e.g., this compound) at various concentrations.

  • Washing: Unbound components are washed away.

  • Quantification: The amount of phage-fused kinase bound to the solid support is quantified by qPCR.

  • Data Analysis: The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to a DMSO control. A lower percentage indicates stronger binding of the test compound. Dissociation constants (Kd) are determined from a full dose-response curve.

NanoBRET™ Target Engagement Assay: Quantifying Intracellular Binding

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a live-cell assay that measures the binding of a test compound to a target protein within its native cellular environment.

Principle: The assay relies on energy transfer between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled tracer that binds to the kinase's active site (the energy acceptor). When the tracer is bound to the kinase, BRET occurs. An unlabeled test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

Protocol Outline:

  • Cell Transfection: HEK293 cells are transiently transfected with a plasmid encoding the full-length STK17B protein fused to NanoLuc® luciferase.

  • Cell Plating: Transfected cells are seeded into 96- or 384-well plates.

  • Compound and Tracer Addition: The cells are treated with a dilution series of the test compound (e.g., this compound) followed by the addition of the fluorescent NanoBRET™ tracer.

  • Signal Measurement: After an incubation period to allow for binding equilibrium, the NanoLuc® substrate is added, and the BRET signal (ratio of acceptor emission to donor emission) is measured using a plate reader.

  • Data Analysis: The IC50 value is determined by plotting the BRET ratio against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Validation and Biological Context

To further clarify the experimental workflow and the biological relevance of STK17B, the following diagrams have been generated using the DOT language.

G Experimental Workflow for this compound Validation cluster_0 In Vitro Validation cluster_1 Cellular Validation KINOMEscan KINOMEscan Selectivity_Profiling Selectivity Profiling (403 kinases) KINOMEscan->Selectivity_Profiling Kd_Determination Kd Determination Selectivity_Profiling->Kd_Determination Hits NanoBRET NanoBRET Target_Engagement Target Engagement (HEK299 cells) NanoBRET->Target_Engagement IC50_Determination Cellular IC50 Target_Engagement->IC50_Determination This compound This compound This compound->KINOMEscan Test Compound This compound->NanoBRET Test Compound

Caption: Workflow for validating this compound's potency and selectivity.

G Logical Flow of ATP-Competitive Binding Validation Hypothesis This compound is an ATP-competitive inhibitor of STK17B Biochemical_Assay Biochemical Assay (e.g., KINOMEscan) Hypothesis->Biochemical_Assay Cellular_Assay Cellular Assay (e.g., NanoBRET) Hypothesis->Cellular_Assay Direct_Binding Demonstrates direct binding to the kinase active site Biochemical_Assay->Direct_Binding Cellular_Target_Engagement Confirms cell permeability and target engagement in a native environment Cellular_Assay->Cellular_Target_Engagement Conclusion This compound is a validated ATP-competitive inhibitor of STK17B Direct_Binding->Conclusion Cellular_Target_Engagement->Conclusion

Caption: Logical steps to confirm ATP-competitive inhibition.

G STK17B (DRAK2) Signaling Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects TCR_Activation T-Cell Receptor Activation PKC Protein Kinase C (PKC) TCR_Activation->PKC STK17B STK17B (DRAK2) PKC->STK17B Phosphorylates & Activates Myosin_Light_Chain_2 Myosin Light Chain 2 (MLC2) T_Cell_Activation_Threshold Increased T-Cell Activation Threshold Apoptosis Apoptosis STK17B->Myosin_Light_Chain_2 Phosphorylates STK17B->T_Cell_Activation_Threshold STK17B->Apoptosis Sgc_inhibitor This compound Sgc_inhibitor->STK17B Inhibits

Caption: Overview of STK17B's role in cellular signaling pathways.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Sgc-stk17B-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Sgc-stk17B-1, a potent and selective inhibitor of serine/threonine kinase 17b (STK17B), adherence to proper disposal procedures is critical for laboratory safety and environmental protection. While specific institutional guidelines and the official Safety Data Sheet (SDS) must be the primary sources of information, this guide provides essential, immediate safety and logistical information based on publicly available data.

Warning: This product is intended for research use only and is not for human or veterinary use.[1] It should be considered hazardous until comprehensive safety information is available.[1] Always handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

Summary of Key Compound Information

For quick reference, the following table summarizes the essential quantitative data for this compound.

PropertyValueSource
CAS Number 2650530-00-8[2]
Molecular Formula C₁₆H₁₀N₂O₂S₃[3][4]
Molecular Weight 358.46 g/mol [3][4][5]
Appearance Solid, white to brown powder[3][5]
Solubility DMSO: 1-10 mg/mL (sparingly soluble) Acetonitrile: 0.1-1 mg/mL (slightly soluble)[1][2]
Storage Temperature -20°C for long-term storage (months to years) 2-8°C for short-term storage[2][5][6]
Stability ≥ 4 years when stored at -20°C[1][2]

Step-by-Step Disposal Protocol

The following protocol outlines a general procedure for the proper disposal of this compound. Note: This is a generalized guideline. Always consult your institution's Environmental Health and Safety (EHS) office and the manufacturer-provided Safety Data Sheet (SDS) for specific disposal instructions.

Experimental Protocol: Disposal of this compound

Objective: To safely dispose of this compound in solid form and in solution in accordance with general laboratory chemical waste procedures.

Materials:

  • Waste this compound (solid)

  • Solutions containing this compound (e.g., in DMSO)

  • Appropriate chemical waste container (clearly labeled)

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat

  • Fume hood

Procedure:

  • Solid Waste Disposal:

    • Carefully collect any unused or waste this compound powder in its original container or a clearly labeled, sealed container.

    • Ensure the container is labeled with the full chemical name ("this compound"), CAS number (2650530-00-8), and any relevant hazard symbols.

    • Place the sealed container in a designated solid chemical waste receptacle.

  • Liquid Waste Disposal (Solutions):

    • Do not dispose of solutions containing this compound down the drain.

    • Collect all liquid waste containing this compound, including unused stock solutions and experimental residues, in a designated hazardous liquid waste container.

    • The waste container should be compatible with the solvent used (e.g., a polyethylene container for DMSO solutions).

    • Clearly label the liquid waste container with "Hazardous Waste," the full chemical name ("this compound"), the solvent (e.g., "DMSO"), and the approximate concentration of the compound.

    • Keep the waste container sealed when not in use and store it in a secondary containment bin within a well-ventilated area, such as a fume hood.

  • Contaminated Labware and PPE Disposal:

    • Any labware (e.g., pipette tips, microfuge tubes) or PPE (e.g., gloves) that has come into direct contact with this compound should be considered contaminated.

    • Dispose of these items in a designated solid hazardous waste stream, separate from regular trash.

    • If necessary, decontaminate glassware with an appropriate solvent (e.g., ethanol or isopropanol), and collect the rinse as hazardous liquid waste.

  • Final Disposal:

    • Arrange for the pickup of all hazardous waste containers by your institution's EHS department or a licensed chemical waste disposal contractor.

    • Follow all institutional and local regulations for the final disposal of chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_contaminated Contaminated Materials cluster_final Final Disposal start Identify this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Collect Solid Waste in Labeled, Sealed Container waste_type->solid_waste Solid liquid_waste Collect Liquid Waste in Labeled, Sealed Container waste_type->liquid_waste Liquid contaminated_waste Collect Contaminated PPE and Labware waste_type->contaminated_waste Contaminated Labware/PPE solid_disposal Place in Designated Solid Chemical Waste solid_waste->solid_disposal ehs_pickup Arrange for Waste Pickup by EHS or Contractor solid_disposal->ehs_pickup liquid_disposal Store in Secondary Containment in Ventilated Area liquid_waste->liquid_disposal liquid_disposal->ehs_pickup contaminated_disposal Dispose in Designated Solid Hazardous Waste contaminated_waste->contaminated_disposal contaminated_disposal->ehs_pickup

Caption: Logical workflow for the proper disposal of this compound.

References

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